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Methyl 3,4-O-Isopropylidene-D-lyxonate Documentation Hub

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  • Product: Methyl 3,4-O-Isopropylidene-D-lyxonate
  • CAS: 359437-02-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Methyl 3,4-O-Isopropylidene-D-lyxonate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,4-O-Isopropylidene-D-lyxonate is a valuable chiral building block derived from D-lyxose, a pentose sugar. Its rigid, bicyclic structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-O-Isopropylidene-D-lyxonate is a valuable chiral building block derived from D-lyxose, a pentose sugar. Its rigid, bicyclic structure, conferred by the isopropylidene protecting group, makes it a versatile starting material in the stereoselective synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on practical insights for laboratory and developmental settings.

Molecular Structure and Physicochemical Properties

Methyl 3,4-O-Isopropylidene-D-lyxonate possesses a furanose ring system with the 3- and 4-hydroxyl groups protected as an isopropylidene acetal. This structural feature locks the conformation of the five-membered ring, providing a well-defined stereochemical platform for subsequent chemical transformations.

Key Structural Features

The core structure consists of a methyl ester at the C1 position and a protected diol at C3 and C4. The D-lyxonate configuration dictates the specific stereochemistry at each chiral center.

Caption: Chemical Structure of Methyl 3,4-O-Isopropylidene-D-lyxonate

Physicochemical Data Summary

A compilation of the key physical and chemical properties of Methyl 3,4-O-Isopropylidene-D-lyxonate is presented below.

PropertyValueSource
CAS Number 359437-02-8[1]
Molecular Formula C9H16O6[1]
Molecular Weight 220.22 g/mol [1]
Appearance Typically a solid or oil-
Solubility Soluble in many common organic solvents (e.g., methanol, chloroform, ethyl acetate)General knowledge

Reactivity and Synthetic Applications

The chemical reactivity of Methyl 3,4-O-Isopropylidene-D-lyxonate is primarily centered around the remaining free hydroxyl group at the C2 position and the methyl ester at C1. The isopropylidene group is generally stable under neutral and basic conditions but can be removed under acidic conditions.

Reactions at the C2-Hydroxyl Group

The secondary alcohol at the C2 position is a key site for various chemical modifications.

2.1.1. Oxidation

Oxidation of the C2-hydroxyl group provides the corresponding ketone, a valuable intermediate for the introduction of new functionalities.

  • Rationale: This transformation is crucial for accessing ulosides, which are precursors to branched-chain sugars and other complex carbohydrate derivatives.

  • Common Reagents: Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium chlorochromate (PCC) are frequently employed for this purpose.

2.1.2. Etherification and Esterification

The C2-hydroxyl can be readily converted into ethers (e.g., benzyl, methyl) or esters (e.g., acetate, benzoate) to serve as protecting groups or to introduce specific functionalities.

  • Causality: The choice of protecting group is critical and depends on the planned subsequent reaction steps. For instance, a benzyl ether can be removed under hydrogenolysis conditions, which are orthogonal to the acid-labile isopropylidene group.

Reactions Involving the Methyl Ester

The methyl ester at C1 can undergo several transformations common to esters.

2.2.1. Reduction

Reduction of the methyl ester to the corresponding primary alcohol can be achieved using strong reducing agents.

  • Experimental Choice: Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation, leading to the formation of the corresponding diol.[2] This diol can then be further manipulated.

2.2.2. Saponification

Hydrolysis of the methyl ester under basic conditions yields the corresponding carboxylate salt, which can then be protonated to the free carboxylic acid.

  • Trustworthiness: This reaction must be performed under carefully controlled conditions to avoid epimerization at the adjacent C2 position.

Deprotection of the Isopropylidene Group

The isopropylidene acetal is a key protecting group that can be selectively removed.

  • Mechanism: Acid-catalyzed hydrolysis is the standard method for removing the isopropylidene group.[3] This is typically achieved using aqueous solutions of acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The progress of the deprotection can be monitored by techniques like thin-layer chromatography (TLC).

Role as a Chiral Building Block

Methyl 3,4-O-Isopropylidene-D-lyxonate is recognized as a sugar-derived chiral building block.[1][4] This means it serves as a starting material for the synthesis of enantiomerically pure complex molecules. The inherent chirality of the molecule is transferred to the final product, which is a cornerstone of modern asymmetric synthesis. Its utility is demonstrated in the synthesis of various biologically active compounds and natural products.

Spectroscopic Properties

Spectroscopic data is essential for the characterization and quality control of Methyl 3,4-O-Isopropylidene-D-lyxonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and purity of the compound.

¹H NMR (CDCl₃, typical shifts)δ (ppm)MultiplicityIntegrationAssignment
Isopropylidene methyls~1.3-1.5s6HC(CH₃)₂
Methyl ester~3.7-3.8s3HOCH₃
Ring protons~3.9-4.8m4HH-2, H-3, H-4, H-5
Hydroxyl protonVariablebr s1HOH
¹³C NMR (CDCl₃, typical shifts)δ (ppm)Assignment
Isopropylidene methyls~25-27C(CH₃)₂
Methyl ester~52OCH₃
Ring carbons~60-85C-2, C-3, C-4, C-5
Isopropylidene carbon~110C(CH₃)₂
Carbonyl carbon~170C=O

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 220 or 221, respectively.

Experimental Protocols

General Synthesis of Isopropylidene Acetals

The protection of diols as isopropylidene acetals is a fundamental reaction in carbohydrate chemistry.

G cluster_0 Acetal Formation Workflow Start Start Reactants D-Lyxose Derivative + 2,2-Dimethoxypropane Start->Reactants Catalyst Acid Catalyst (e.g., p-TsOH) Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Base, Extract with Organic Solvent Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Methyl 3,4-O-Isopropylidene-D-lyxonate Purification->Product

Caption: General workflow for isopropylidene acetal formation.

Step-by-Step Protocol:

  • Dissolve the starting D-lyxose derivative in a suitable solvent (e.g., acetone or a mixture with an aprotic solvent).

  • Add 2,2-dimethoxypropane or acetone as the isopropylidene source.[2]

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[3]

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a weak base (e.g., triethylamine or sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure Methyl 3,4-O-Isopropylidene-D-lyxonate.

Deprotection of the Isopropylidene Group

Step-by-Step Protocol:

  • Dissolve the isopropylidene-protected compound in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or trifluoroacetic acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected product.

Conclusion

Methyl 3,4-O-Isopropylidene-D-lyxonate is a highly functionalized and stereochemically defined building block with significant applications in synthetic organic chemistry. Its well-understood reactivity, particularly at the C2-hydroxyl and C1-ester positions, coupled with the robust nature of the isopropylidene protecting group, allows for a wide range of selective transformations. This guide has provided a detailed overview of its chemical properties, reactivity, and handling, which should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

  • PubChem. (n.d.). Methyl 3,4-O-isopropylidene-L-threonate. Retrieved from [Link]

  • Organic Syntheses. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Retrieved from [Link]

  • Scilit. (n.d.). Reaction of methyl 2,3-O-isopropylidene-6-O-p-tolylsulfonyl-α-d-lyxo-hexofuranosid-5-ulose with triethylamine-methanol. Retrieved from [Link]

  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (2025). An efficient synthesis of methyl 1,3-O-isopropylidene-α-D- fructofuranoside and 2,3:5,6-di-O-isopropylidene-D-glucose dimethyl acetal derivatives from sucrose. Retrieved from [Link]

Sources

Exploratory

Physical properties and solubility of Methyl 3,4-O-Isopropylidene-D-lyxonate

An In-Depth Technical Guide: Physical Properties, Solubility, and Synthetic Applications of Methyl 3,4-O-Isopropylidene-D-lyxonate Executive Summary Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physical Properties, Solubility, and Synthetic Applications of Methyl 3,4-O-Isopropylidene-D-lyxonate

Executive Summary

Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) is a highly specialized, sugar-derived chiral building block widely utilized in asymmetric synthesis and drug development[1]. As a selectively protected derivative of D-lyxonic acid[2], it provides researchers with a conformationally restricted scaffold featuring two free hydroxyl groups and a reactive methyl ester. This whitepaper details its physical properties, thermodynamic solubility profile, and provides a field-proven protocol for its handling and synthetic integration.

Chemical Identity & Structural Elucidation

The compound is an acetonide-protected pentonate ester.

  • IUPAC Name : Methyl (2S)-2-hydroxy-2-[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate.

  • EPA Registry Name : Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate[3].

  • Molecular Formula : C9H16O6[4].

  • Molecular Weight : 220.22 g/mol [4].

Structural Causality : The 3,4-O-isopropylidene group locks the C3 and C4 carbons of the D-lyxonate backbone into a 1,3-dioxolane ring. Because the parent D-lyxose has a threo relationship between C3 and C4, the resulting dioxolane ring adopts a specific (4R,5R) trans-configuration. This rigid geometry is critical for directing stereoselective reactions at the adjacent C2 and C5 positions during the synthesis of complex APIs[5].

Physical Properties & Thermodynamic Data

Understanding the physicochemical parameters of Methyl 3,4-O-isopropylidene-D-lyxonate is essential for optimizing reaction conditions and downstream purification. The compound typically presents as a light yellow oil at standard temperature and pressure[6].

PropertyValueSource / Predictive Model
Physical State Light Yellow OilCommercial Standards[6]
Log Kow (Octanol-Water) -0.28EPA OPERA Model[3]
Log BCF (Bioconcentration) 0.03EPA OPERA Model[3]
Vapor Pressure (Log VP) -5.18 mmHgEPA OPERA Model[3]
Hydrogen Bond Donors 2 (C2-OH, C5-OH)Structural Analysis
Hydrogen Bond Acceptors 6Structural Analysis

Expert Insight : The negative Log Kow (-0.28) indicates a slight thermodynamic preference for aqueous or polar environments over lipophilic ones[3]. However, its oily nature and the presence of the hydrophobic isopropylidene group prevent it from being highly hygroscopic. This makes it relatively stable for benchtop handling compared to fully unprotected, highly hygroscopic sugar acids.

Solubility Profile & Solvent Compatibility

The solubility of Methyl 3,4-O-isopropylidene-D-lyxonate is governed by its amphiphilic structural domains.

Solubility Core Methyl 3,4-O-Isopropylidene-D-lyxonate Hydrophilic Hydrophilic Domains (C2-OH, C5-OH, Ester) Core->Hydrophilic Hydrophobic Hydrophobic Domain (Acetonide Group) Core->Hydrophobic Sol1 High Solubility: Alcohols, DMSO, EtOAc Hydrophilic->Sol1 Strong H-Bonding Sol2 Moderate Solubility: Water, Diethyl Ether Hydrophilic->Sol2 Hydrophobic->Sol2 Amphiphilic Balance Sol3 Low Solubility: Hexanes, Heptane Hydrophobic->Sol3 Weak VdW Interactions

Thermodynamic solubility relationships driven by the compound's structural domains.

  • Polar Aprotic Solvents (DMSO, DMF, Acetone, EtOAc) : Excellent solubility. The ester and acetonide oxygens act as strong hydrogen bond acceptors, while the solvent easily solvates the organic backbone.

  • Polar Protic Solvents (Methanol, Ethanol) : Excellent solubility. The free C2 and C5 hydroxyls readily engage in hydrogen bonding with protic solvents.

  • Non-Polar Solvents (Hexanes, Heptane) : Poor solubility. The high density of oxygen atoms (6 per molecule) creates a polar surface area that is thermodynamically unfavorable in aliphatic hydrocarbons. Application Note : This property is highly advantageous for purification; the compound can often be washed with cold hexanes to selectively remove non-polar impurities without product loss.

Synthetic Workflows & Chiral Applications

Methyl 3,4-O-isopropylidene-D-lyxonate is a pivotal intermediate. It is frequently derived from D-galactose via oxidative cleavage to D-lyxonic acid[7], followed by esterification and selective acetonization. In drug development, this scaffold is uniquely utilized to synthesize conformationally restricted oxetane


-amino acids[5], nucleoside analogs, and complex macrolides.

Workflow A D-Galactose (Precursor) B Oxidative Cleavage (Ruff Degradation) A->B Oxidation C D-Lyxonic Acid (Intermediate) B->C D Esterification (MeOH / H+) C->D E Methyl D-lyxonate D->E F Acetonization (2,2-DMP / p-TsOH) E->F Selective Protection G Methyl 3,4-O-Isopropylidene- D-lyxonate F->G

Typical upstream synthetic workflow for generating Methyl 3,4-O-isopropylidene-D-lyxonate.

Experimental Protocols: Selective Acetonization & Isolation

The following protocol describes the selective 3,4-protection of Methyl D-lyxonate to yield the target compound.

Causality & Self-Validation : This protocol deliberately uses 2,2-dimethoxypropane (2,2-DMP) rather than acetone. 2,2-DMP reacts to form methanol as a byproduct instead of water. Water would drive the equilibrium backward and potentially hydrolyze the methyl ester. Furthermore, the protocol incorporates a mandatory basic quench to ensure the acid-labile acetonide survives the concentration phase.

Reagents:

  • Methyl D-lyxonate (1.0 eq)

  • 2,2-Dimethoxypropane (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Anhydrous Acetone (Solvent)

  • Triethylamine (TEA) (0.1 eq, for quenching)

Step-by-Step Methodology:

  • Preparation : Dissolve Methyl D-lyxonate in anhydrous acetone (0.2 M concentration) under an inert argon atmosphere. Rationale: Argon prevents atmospheric moisture from interfering with the thermodynamically sensitive acetalization equilibrium.

  • Reagent Addition : Add 2,2-dimethoxypropane (1.5 eq) to the stirring solution at room temperature.

  • Catalysis : Add catalytic p-TsOH (0.05 eq). The reaction mixture will remain clear.

  • Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor progression via TLC (Thin Layer Chromatography) using a 70:30 Ethyl Acetate:Hexanes system. The target compound will elute faster (higher Rf) than the highly polar, unprotected starting material.

  • Quenching (Critical Step) : Once the starting material is consumed, immediately add TEA (0.1 eq) to the flask. Causality: The newly formed acetonide group is highly acid-labile. Quenching the p-TsOH catalyst with a mild base before solvent evaporation prevents catastrophic deprotection during concentration.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO

    
    , followed by brine.
    
  • Isolation : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield Methyl 3,4-O-isopropylidene-D-lyxonate as a light yellow oil[6].

References

  • Methyl 3,4-O-(1-methylethylidene)-D-threo-pentonate - Executive Summary. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[Link]

  • Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS: 359437-02-8). Sinostandards / TRC.[Link]

  • Oxetane d-Amino Acids: Chemoenzymatic Synthesis of 2,4-Anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic Acid. Journal of Carbohydrate Chemistry, Taylor & Francis.[Link]

  • Synthesis of potassium D-lyxonate. PrepChem.[Link]

  • Lyxonic acid | C5H10O6 | CID 152955. PubChem, National Institutes of Health (NIH).[Link]

Sources

Foundational

The Biological and Pharmacological Landscape of D-Lyxonate Derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Hidden Value of a Rare Pentonate D-Lyxonate, a five-carbon sugar acid (pentonate), has l...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hidden Value of a Rare Pentonate

D-Lyxonate, a five-carbon sugar acid (pentonate), has long been relegated to the footnotes of carbohydrate metabolism, overshadowed by its stereoisomers D-xylonate and L-arabinonate. However, recent advances in metabolic engineering and metabolomics have elevated D-lyxonate from a mere degradation product to a pivotal intermediate in non-phosphorylative oxidative pathways (Weimberg and Dahms pathways).

For drug development professionals, D-lyxonate derivatives present two distinct opportunities:

  • Metabolic Engineering: As a checkpoint in the valorization of lignocellulosic biomass (pentose sugars) into platform chemicals.

  • Therapeutic Adjuvants: As seen in commercial formulations (e.g., Ester-C®), where calcium lyxonate is implicated in enhancing the bioavailability and retention of L-ascorbic acid (Vitamin C).

This guide dissects the molecular mechanisms, enzymatic targets, and synthetic potential of D-lyxonate derivatives, providing a roadmap for their application in biotechnology and pharmacology.

Metabolic Context & Enzymology[1][2]

The Oxidative Pentose Pathways

Unlike the canonical Pentose Phosphate Pathway (PPP), which relies on phosphorylation, many bacteria (e.g., Pseudomonas aeruginosa, Caulobacter crescentus) utilize oxidative pathways to metabolize D-lyxose. Understanding this pathway is critical for identifying antimicrobial targets or engineering strains for bioproduction.

The core transformation involves the conversion of D-lyxose


D-lyxonolactone 

D-lyxonate . The critical commitment step is the dehydration of D-lyxonate to 2-keto-3-deoxy-D-lyxonate (KDL) .

LyxonatePathway Lyxose D-Lyxose Lactone D-Lyxonolactone Lyxose->Lactone D-Lyxose Dehydrogenase Lyxonate D-Lyxonate Lactone->Lyxonate Lactonase KDL 2-Keto-3-deoxy- D-lyxonate (KDL) Lyxonate->KDL D-Lyxonate Dehydratase (LyxD) KGSA α-Ketoglutarate semialdehyde KDL->KGSA KDL Aldolase TCA TCA Cycle (α-Ketoglutarate) KGSA->TCA Dehydrogenase

Figure 1: The oxidative metabolism of D-lyxose.[1][2][3] The red arrow indicates the dehydration step catalyzed by D-Lyxonate Dehydratase (LyxD), a key regulatory node.

The Target: D-Lyxonate Dehydratase (LyxD)

The enzyme D-Lyxonate Dehydratase (LyxD) is a member of the IlvD/EDD superfamily (dihydroxy-acid dehydratases).[3] It contains a [2Fe-2S] cluster and requires Mg²⁺ for catalysis.[4]

  • Mechanism: The enzyme facilitates the elimination of water via an enolate intermediate. The Mg²⁺ coordinates the hydroxyl group at C3, acting as a Lewis acid to facilitate leaving group departure, while a basic residue (often Histidine or Lysine) abstracts the proton at C2.

  • Inhibition Potential: Because the transition state involves a planar enolate at C2-C3, compounds that mimic this geometry (e.g., planar hydroxamates) or fluorinated analogs (preventing proton abstraction) are potent inhibitors.

Chemical Biology of Derivatives

Key Derivatives and Their Utility
Derivative ClassCompound NameApplicationMechanism / Utility
Lactone D-Lyxono-1,4-lactoneSynthetic ScaffoldPrecursor for chiral synthesis; thermodynamically stable form in acidic pH.
Salt Calcium D-LyxonateNutraceuticalComponent of "Ester-C"; proposed to inhibit oxalate formation or enhance ascorbate uptake via bystander transport.
Activated Ester 2-O-Tosyl-D-lyxonolactoneSynthesis IntermediateAllows nucleophilic substitution at C2; used to generate rare sugar derivatives or iminosugars.
Deoxy-Analog 2-Keto-3-deoxy-D-lyxonateMetabolic MarkerDirect product of LyxD; accumulation signals dehydratase activity.
The "Ester-C" Phenomenon: Lyxonate as a Bioavailability Enhancer

Commercially, calcium lyxonate is marketed as a component of buffered Vitamin C (calcium ascorbate).

  • Hypothesis: Studies suggest that lyxonate (and xylonate) metabolites may interact with vitamin C transport proteins (SVCT1/SVCT2) or reduce the degradation of ascorbate into oxalate.

  • Data Status: While clinical data on "Ester-C" shows increased leukocyte retention of Vitamin C compared to ascorbic acid, the specific molecular contribution of the lyxonate moiety remains a subject of active pharmacokinetic research. It is hypothesized to act as a competitive inhibitor of ascorbate degradation enzymes rather than a transport enhancer.

Experimental Protocols

Protocol A: Synthesis of D-Lyxonate (Potassium Salt)

Self-Validating Step: The disappearance of the reducing sugar (D-lyxose) can be monitored via Benedict's reagent or TLC, ensuring reaction completion before isolation.

Materials: D-Lyxose (5g), Iodine (I₂), Potassium Hydroxide (KOH), Methanol (MeOH).

  • Oxidation: Dissolve D-lyxose (33 mmol) in 50 mL MeOH. Add I₂ (35 mmol) in small portions at 40°C.

  • Neutralization: Add 4% KOH in MeOH dropwise to maintain pH 6.5–7.0. The color should fade from dark brown to pale yellow.

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure conversion of any lactone to the open-chain salt.

  • Precipitation: Cool to 0°C. The potassium D-lyxonate will precipitate as a white crystalline solid.

  • Purification: Recrystallize from water/ethanol (1:3 v/v).

  • Validation: ¹H-NMR (D₂O) should show the absence of the anomeric proton signal (δ 4.5–5.5 ppm) characteristic of the hemiacetal ring of D-lyxose.

Protocol B: Enzymatic Assay for D-Lyxonate Dehydratase (LyxD)

Causality: This coupled assay relies on the conversion of the dehydration product (KDL) into pyruvate and glycoaldehyde (via an aldolase) or directly measuring the semialdehyde formation if using a specific dehydrogenase. Below is the Semialdehyde Dehydrogenase (KGSADH) Coupled Assay , which is standard for pentonate dehydratases.

Principle:



Alternatively, monitor formation of the enol double bond at 235 nm (direct assay).

Direct Spectrophotometric Method (UV 235nm):

  • Buffer: 50 mM HEPES-NaOH, pH 7.5, containing 5 mM MgCl₂ (Essential cofactor).

  • Substrate: 10 mM Potassium D-Lyxonate.

  • Enzyme: Purified recombinant LyxD (approx. 0.5 µg/mL).

  • Procedure:

    • Pre-incubate buffer and enzyme at 30°C for 2 minutes.

    • Initiate reaction by adding substrate.

    • Monitor absorbance increase at 235 nm (formation of the

      
      -unsaturated ketone intermediate).
      
  • Calculation: Use the extinction coefficient

    
     to calculate specific activity (
    
    
    
    ).

Structural Biology & Mechanism of Action[7]

The mechanism of D-lyxonate dehydratase involves a strict stereochemical requirement. The enzyme must distinguish between D-lyxonate and its stereoisomers (D-xylonate, L-arabinonate).

Mechanism Substrate Substrate Binding (Mg2+ coordinates C3-OH) Enolate Enolate Formation (Base abstracts C2-H) Substrate->Enolate Rate Limiting Step Elimination Elimination (OH group leaves from C3) Enolate->Elimination Fast Product Product Release (2-Keto-3-deoxy-D-lyxonate) Elimination->Product Inhibitor Inhibitor Design: 2-Fluoro-D-lyxonate (Cannot form Enolate) Inhibitor->Enolate BLOCKS

Figure 2: Catalytic cycle of LyxD. The abstraction of the C2 proton is the rate-limiting step, making C2-substituted analogs (e.g., 2-fluoro) ideal competitive inhibitors.

Future Outlook & Drug Development

The "lyxonate scaffold" is underutilized. Future research should focus on:

  • Antimicrobial Development: Inhibiting LyxD in Pseudomonas aeruginosa could trap toxic intermediates or starve the bacteria in lung environments where pentoses are available.

  • Chiral Synthesis: Using D-lyxonolactone as a starting material for synthesizing iminosugars (glycosidase inhibitors) due to its defined stereochemistry at C2, C3, and C4.

References

  • D-Xylonate Dehydratase Structure & Mechanism Title: The crystal structure of D-xylonate dehydratase reveals functional features of enzymes from the Ilv/EDD dehydratase family. Source: Scientific Reports (2018) URL:[Link]

  • Metabolic Pathways of Pentonates Title: Discovery of a Novel L-Lyxonate Degradation Pathway in Pseudomonas aeruginosa PAO1. Source: Biochemistry (ACS Publications) URL:[Link]

  • Vitamin C and Metabolites (Ester-C) Title: Vitamin C-lipid metabolites: uptake and retention and effect on plasma C-reactive protein and oxidized LDL levels in healthy volunteers. Source: Medical Science Monitor URL:[Link]

  • Synthesis of Lyxonolactone Derivatives Title: A Concise, Efficient and Production-Scale Synthesis of a Protected L-Lyxonolactone Derivative. Source: Organic Process Research & Development URL:[Link]

  • 2-Keto-3-Deoxy Sugar Acid Catabolism Title: Catabolism of 2-keto-3-deoxy-galactonate and the production of its enantiomers.[5][3] Source: Applied Microbiology and Biotechnology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3,4-O-Isopropylidene-D-lyxonate

This guide outlines a robust, scalable protocol for the synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8). This chiral building block is essential in the synthesis of complex polyhydroxylated natural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable protocol for the synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8). This chiral building block is essential in the synthesis of complex polyhydroxylated natural products and nucleoside analogs.

Introduction & Retrosynthetic Analysis

The synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate presents a classic challenge in carbohydrate chemistry: regioselective protection . D-Lyxonate possesses four hydroxyl groups (C2, C3, C4, C5). The 3,4-acetonide is particularly valuable as it leaves the C2-hydroxyl and C5-hydroxyl available for orthogonal functionalization (e.g., C5-selective tosylation or C2-oxidation).

  • Starting Material: D-Lyxono-1,4-lactone (commercially available or prepared from D-lyxose).[1][2]

  • Strategy:

    • Ring Opening: Methanolysis of the lactone to form the acyclic methyl ester (Methyl D-lyxonate).

    • Thermodynamic Protection: Acid-catalyzed acetonization using 2,2-dimethoxypropane (2,2-DMP). While 2,3-protection (erythro) is often kinetically favored, the 3,4-protection (threo) can be isolated as a major product under specific thermodynamic conditions or separated via chromatography.

Reaction Workflow & Pathway

Synthesis_Pathway Lactone D-Lyxono-1,4-lactone (Starting Material) Ester Methyl D-lyxonate (Acyclic Intermediate) Lactone->Ester Step 1: MeOH, H+ (Ring Opening) Product Methyl 3,4-O-Isopropylidene- D-lyxonate (Target) Ester->Product Step 2: 2,2-DMP, Acetone, pTsOH (Acetonide Formation) Isomers Regioisomers (2,3-O-ip / 4,5-O-ip) Ester->Isomers Minor Pathways Isomers->Product Purification (Silica Gel)

Figure 1: Synthetic workflow converting D-Lyxonolactone to the target protected ester.

Materials & Reagents

ReagentCAS No.[3]RolePurity Grade
D-Lyxono-1,4-lactone 15384-34-6Substrate>98%
Methanol (MeOH) 67-56-1Solvent/ReactantAnhydrous
2,2-Dimethoxypropane (DMP) 77-76-9Acetonide SourceReagent Grade
p-Toluenesulfonic acid (pTsOH) 104-15-4CatalystMonohydrate
Acetone 67-64-1SolventHPLC Grade
Triethylamine (Et3N) 121-44-8Quenching Agent>99%

Step-by-Step Protocol

Step 1: Preparation of Methyl D-Lyxonate (Ring Opening)

This step converts the cyclic lactone into the acyclic methyl ester, exposing all four hydroxyl groups.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve D-Lyxono-1,4-lactone (5.0 g, 33.8 mmol) in anhydrous Methanol (50 mL) .

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄ (0.1 mL) or HCl in MeOH (1 mL, 1.25 M) .

  • Reaction: Stir the mixture at room temperature (RT) for 12–16 hours.

    • Note: Monitoring by TLC (Ethyl Acetate/MeOH 9:1) should show the disappearance of the lactone (Rf ~0.5) and appearance of the polar ester (Rf ~0.2).

  • Neutralization: Add solid NaHCO₃ (0.5 g) and stir for 30 minutes to neutralize the acid.

  • Isolation: Filter the mixture to remove salts. Concentrate the filtrate in vacuo (rotary evaporator, <40°C) to obtain Methyl D-lyxonate as a thick, colorless syrup.

    • Yield Expectation: Quantitative (~6.0 g).

    • Checkpoint: The syrup is hygroscopic; proceed immediately to Step 2 or store under argon at -20°C.

Step 2: Regioselective 3,4-O-Isopropylidene Protection

This step introduces the acetonide group. The use of 2,2-DMP drives the equilibrium by scavenging water (producing methanol/acetone).[4]

  • Setup: Dissolve the crude Methyl D-lyxonate (6.0 g) from Step 1 in dry Acetone (60 mL) in a 250 mL RBF under nitrogen atmosphere.

  • Reagent Addition: Add 2,2-Dimethoxypropane (12.4 mL, 100 mmol, ~3 equiv) followed by p-Toluenesulfonic acid monohydrate (0.32 g, 1.7 mmol, 5 mol%) .

  • Reaction: Stir at room temperature for 4–6 hours.

    • Mechanistic Insight: The reaction forms a mixture of thermodynamic acetonides. The 3,4-isomer (target) and 2,3-isomer are the primary competitors.

  • Quenching: Once TLC indicates consumption of the starting material, add Triethylamine (0.5 mL) to quench the acid catalyst. Stir for 10 minutes.

  • Workup:

    • Concentrate the reaction mixture in vacuo to a residue.

    • Redissolve the residue in Dichloromethane (DCM, 100 mL) .

    • Wash with Water (30 mL) followed by Brine (30 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[5][6][7]

  • Purification (Critical):

    • The crude oil contains regioisomers. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (3:1 to 1:1) .

    • The 3,4-O-isopropylidene isomer typically elutes after the 4,5-isomer but before the 2,3-isomer (polarity depends on the free OH availability for H-bonding).

    • Validation: Check fractions by 1H NMR for the characteristic shift of H-3 and H-4 protons.

Characterization & Expected Data

ParameterExpected Value / Observation
Appearance Colorless to pale yellow viscous oil
Molecular Formula C₉H₁₆O₆
Molecular Weight 220.22 g/mol
Rf Value ~0.4 (Hexane:EtOAc 1:1)
1H NMR (CDCl₃, 400 MHz) δ 1.35, 1.42 (s, 6H, C(CH₃)₂)δ 3.78 (s, 3H, COOCH₃)δ 4.10-4.50 (m, sugar backbone protons)
Key Diagnostic Presence of two methyl singlets (acetonide) and one methoxy singlet (ester). Absence of lactone C=O stretch in IR (~1780 cm⁻¹); Ester C=O appears ~1740 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete ring opening (Step 1).Ensure Step 1 runs for >12h or gently reflux (50°C) for 2h. Verify lactone disappearance by TLC.
Mixed Isomers Thermodynamic equilibrium not reached.Extend reaction time in Step 2. Acetonides can migrate; ensure acid is fully neutralized before concentration.
Hydrolysis Acid traces during workup.Use Triethylamine for quenching. Avoid acidic water washes; use saturated NaHCO₃.

Safety Considerations

  • 2,2-Dimethoxypropane: Highly flammable and moisture sensitive. Handle in a fume hood.

  • p-Toluenesulfonic Acid: Corrosive. Avoid skin contact.

  • Methanol/Acetone: Flammable solvents. Keep away from ignition sources.

References

  • D-Lyxonolactone Preparation: Isbell, H. S. et al. "Synthesis of D-Xylose-1-C14 and D-Lyxose-1-C14." Journal of Research of the National Bureau of Standards, 1953.

  • Acetonide Protection Methodology: Kocienski, P. J. "Protecting Groups."[4][8][9][10] Thieme Chemistry, 3rd Edition, 2005. (Standard reference for 1,2 vs 1,3 diol protection).

  • Commercial Reference: Santa Cruz Biotechnology. "Methyl 3,4-O-Isopropylidene-D-lyxonate."[3][11][12]

  • Regioselectivity in Sugar Esters: Hanessian, S. et al.

Sources

Application

Application Note: Methyl 3,4-O-Isopropylidene-D-lyxonate as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary & Strategic Rationale In modern drug development and natural product total synthesis, the "chiral pool" approach remains one of the most reliable strategies for constructing complex stereocenters. Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development and natural product total synthesis, the "chiral pool" approach remains one of the most reliable strategies for constructing complex stereocenters. Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) is a highly functionalized, sugar-derived chiral building block (chiron) that offers unparalleled utility[1]. Derived from D-lyxonic acid, this molecule bypasses the need for expensive, heavy-metal-dependent asymmetric catalysis (such as Sharpless asymmetric dihydroxylation) by providing three contiguous, biologically fixed stereocenters (C2, C3, C4) with 100% enantiomeric fidelity[2].

This application note provides an in-depth mechanistic guide and validated protocols for exploiting the orthogonal reactivity of this chiron, specifically tailored for researchers synthesizing macrolides, iminosugars, and novel oxetane bioisosteres[3].

Structural Anatomy & Reactivity Profiling

The synthetic power of Methyl 3,4-O-Isopropylidene-D-lyxonate lies in its highly differentiated functional groups. The molecule features an ester at C1, a secondary hydroxyl at C2, an acetonide-protected syn-diol at C3/C4, and a primary hydroxyl at C5[4].

Table 1: Physicochemical and Structural Properties
PropertyValueSynthetic Relevance
CAS Number 359437-02-8Standardized identifier for commercial procurement[1].
Molecular Formula C9H16O6Confirms the presence of the acetonide and methyl ester[1].
Molecular Weight 220.22 g/mol Essential for precise stoichiometric calculations[1].
C3-C4 Protection Isopropylidene (Acetonide)Locks the syn-diol in a rigid 1,3-dioxolane ring, providing facial steric shielding and preventing epimerization[2].
C5 Hydroxyl Primary (-CH2OH)Highly accessible for selective bulky silylation (e.g., TBS, TBDPS) or rapid oxidation to an aldehyde.
C2 Hydroxyl Secondary (-CHOH)Positioned alpha to the ester; activated for

inversion due to favorable transition state stereoelectronics.

Mechanistic Causality in Regio- and Stereocontrol

Successful utilization of this building block requires a deep understanding of its inherent steric and electronic biases:

  • Regioselective Differentiation : The primary C5-OH is significantly less sterically encumbered than the secondary C2-OH. This allows for the selective installation of bulky protecting groups (like tert-butyldimethylsilyl, TBS) at C5 without the need to transiently protect C2.

  • Stereoelectronic Activation at C2 : The C2-OH is situated

    
     to the C1 methyl ester. When converted to a sulfonate ester (e.g., triflate), the adjacent 
    
    
    
    -hybridized carbonyl orbital overlaps with the
    
    
    orbital of the C-OTf bond. This lowers the energy of the transition state during an
    
    
    displacement, allowing for rapid and complete stereochemical inversion (e.g., using an azide nucleophile) to access the L-ribo or D-xylo configurations.
  • Facial Shielding by the Acetonide : The 3,4-O-isopropylidene group forces the carbon backbone into a rigid conformation. If the C1 ester is reduced to an aldehyde, nucleophilic additions (such as Grignard reagents or Wittig ylides) are sterically directed to attack from the less hindered face, ensuring high diastereoselectivity[2].

Table 2: Regioselective Functionalization Reaction Conditions
Target SiteReagents & ConditionsTypical YieldMechanistic Rationale
C5-OH (Primary) TBDMS-Cl (1.1 eq), Imidazole, DMF, 0 °C to RT>90%Steric differentiation allows the bulky silyl chloride to selectively react at the unhindered primary alcohol.
C5-OH (Oxidation) Swern (COCl2, DMSO, Et3N), DCM, -78 °C85-95%Mild oxidation prevents epimerization at the sensitive C4 stereocenter.
C2-OH (Activation) Tf2O (1.2 eq), Pyridine, DCM, -78 °C>95%Triflation converts the secondary hydroxyl into an exceptional leaving group for subsequent

.
C1-Ester (Reduction) DIBAL-H (1.0 eq), Toluene, -78 °C80-88%Single hydride transfer at cryogenic temperatures halts reduction at the stable tetrahedral intermediate (lactol stage).

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: Regioselective C5-O-Silylation

Objective: Selectively protect the primary C5 hydroxyl to enable downstream manipulation of the C2 position.

Workflow S1 1. Dissolve D-lyxonate in anhydrous DMF (0.2 M) S2 2. Add Imidazole (2.5 eq) Cool to 0 °C S1->S2 S3 3. Dropwise addition of TBDMS-Cl (1.1 eq) S2->S3 S4 4. Stir at RT for 4h Monitor via TLC S3->S4 S5 5. Aqueous Workup (H2O/Et2O extraction) S4->S5 S6 6. Flash Chromatography Yield: >90% C5-OTBS S5->S6

Step-by-step workflow for the regioselective C5-silylation of D-lyxonate.

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask under argon. Dissolve Methyl 3,4-O-Isopropylidene-D-lyxonate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Catalysis & Base : Add Imidazole (2.5 eq). Causality: Imidazole acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silyl intermediate.

  • Addition : Cool the reaction to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise or as a concentrated DMF solution.

  • IPC (TLC Monitoring) : Stir the reaction for 4 hours, allowing it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). Crucial Note: Sugar derivatives lack UV chromophores. You must dip the TLC plate in Cerium Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) stain and heat vigorously to visualize the product as a dark blue/black spot.

  • Aqueous Workup : Quench with saturated aqueous

    
    . Extract 3x with Diethyl Ether (
    
    
    
    ). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine. Causality: The LiCl wash is mandatory to completely partition the DMF into the aqueous phase, preventing it from ruining the subsequent chromatography.
  • Purification : Dry over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Stereoinvertive Substitution at C2 (Azidation)

Objective: Invert the C2 stereocenter to synthesize chiral


-amino acid precursors or iminosugars.
  • Triflation : Dissolve the C5-protected substrate in anhydrous DCM (0.1 M). Add anhydrous Pyridine (3.0 eq) and cool to -78 °C. Dropwise add Trifluoromethanesulfonic anhydride (

    
    , 1.2 eq). Stir for 30 mins at -78 °C.
    
  • Workup : Quench cold with saturated

    
    , extract with cold DCM, dry, and concentrate. Do not purify the triflate via column chromatography as it is highly reactive and prone to degradation.
    
  • Inversion : Immediately dissolve the crude triflate in anhydrous DMF. Add Sodium Azide (

    
    , 2.0 eq) and stir at room temperature for 2 hours. The excellent leaving group ability of the triflate ensures rapid 
    
    
    
    inversion without the need for heating, suppressing unwanted elimination byproducts.

Downstream Applications in Drug Discovery

The strategic deployment of Methyl 3,4-O-Isopropylidene-D-lyxonate branches into several high-value therapeutic classes:

Pathway Core Methyl 3,4-O-Isopropylidene -D-lyxonate C5 C5 Primary OH Functionalization Core->C5 TBDMSCl / Swern C2 C2 Secondary OH Stereoinversion Core->C2 Tf2O / NaN3 C1 C1 Ester Reduction/Amidation Core->C1 DIBAL-H / Amines Macro Macrolide Precursors C5->Macro Imino Iminosugars & Nucleosides C2->Imino Spiro Spirocyclic Scaffolds C1->Spiro

Divergent synthetic pathways from the D-lyxonate chiral building block.
  • Iminosugars & Glycosidase Inhibitors : By executing an azide inversion at C2 (Protocol B) and converting the C5 position into a leaving group, researchers can trigger an intramolecular cyclization. This yields polyhydroxylated piperidines (iminosugars) such as deoxyfuconojirimycin, which are potent therapeutic agents for lysosomal storage disorders and viral infections[2].

  • Oxetanes and Spirocycles : The dense array of oxygenation on the D-lyxonate backbone makes it an ideal precursor for synthesizing complex oxetane rings. These four-membered oxygen heterocycles are highly sought after in medicinal chemistry as metabolically stable, water-soluble bioisosteres for gem-dimethyl groups[3].

  • Macrolide Antibiotics : Reduction of the C1 ester to an aldehyde provides a direct handle for Wittig or Horner-Wadsworth-Emmons (HWE) olefinations, allowing the iterative assembly of the long, stereochemically complex polyketide chains found in macrolide antibiotics.

References

  • ResearchGate - Synthesis of L-Ribono- and L-Lyxono-lactone. Available at:[Link]

  • Chemical Reviews (ACS Publications) - Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at:[Link]

  • Splendid Lab Pvt. Ltd. - Pharma Impurity Supplier & Custom Synthesis in India. Available at: [Link]

Sources

Method

Applications of Methyl 3,4-O-Isopropylidene-D-lyxonate in carbohydrate synthesis

Executive Summary Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS: 359437-02-8) is a specialized chiral building block derived from the D-lyxose series. Unlike the more common 2,3-O-isopropylidene derivatives, this 3,4-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS: 359437-02-8) is a specialized chiral building block derived from the D-lyxose series. Unlike the more common 2,3-O-isopropylidene derivatives, this 3,4-protected isomer offers a unique orthogonal protection strategy that leaves the C-2 hydroxyl group exposed. This structural feature is critical for the synthesis of rare sugars, nucleoside analogs, and complex polyols where stereoselective manipulation of the


-hydroxy position (C-2) is required.

This guide details the synthesis, chemical behavior, and practical applications of this intermediate, focusing on its utility in C-2 inversion (Mitsunobu) , C-2 oxidation (2-ulose synthesis) , and C-1 chain extension .

Structural Analysis & Chemical Properties

To effectively utilize this reagent, one must understand its stereochemical environment. D-Lyxonic acid, in its acyclic form, possesses hydroxyl groups at C-2, C-3, C-4, and C-5.

  • Configuration: D-Lyxose series (2S, 3S, 4R).

  • Local Stereochemistry:

    • C-2/C-3: Syn relationship (Fischer: Left/Left).

    • C-3/C-4: Anti relationship (Fischer: Left/Right).

  • Protection Logic: While acetonides (isopropylidene acetals) thermodynamically prefer syn-1,2-diols (forming the 2,3-isomer), the 3,4-O-isopropylidene derivative is a valuable kinetic or purified isomer that "locks" the central chain, leaving the C-2 hydroxyl free for functionalization and the C-1 ester available for reduction or addition.

PropertySpecification
CAS Number 359437-02-8
Formula C

H

O

MW 220.22 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in MeOH, DCM, THF; sparingly soluble in water
Key Functional Groups Methyl ester (C-1), Free secondary alcohol (C-2), Acetonide (C-3,4)

Preparation Protocol

While commercially available, in-house preparation is often required for scale-up. The synthesis typically proceeds via the oxidative degradation of D-galactose derivatives or direct acetonation of calcium D-lyxonate followed by esterification.

Protocol A: Synthesis from D-Galactose (Oxidative Degradation Route)

Rationale: D-Galactose is an inexpensive chiral pool material. Removing C-1 yields D-lyxose with high optical purity.

Reagents:

  • D-Galactose[1][2][3][4][5]

  • Calcium Carbonate (CaCO

    
    )
    
  • Hydrogen Peroxide (H

    
    O
    
    
    
    ), 30%
  • 2,2-Dimethoxypropane (DMP)[3]

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Oxidative Decarboxylation (Ruff Degradation):

    • Dissolve D-galactose (10 g) in water (100 mL).

    • Add CaCO

      
       (1.2 eq) and heat to 60°C.
      
    • Add H

      
      O
      
      
      
      dropwise.[6] The reaction generates Calcium D-lyxonate.
    • Filter excess CaCO

      
       and treat the filtrate with Ferric sulfate (cat.) to complete the decarboxylation if using the classic Ruff method, or proceed via the milder peroxide oxidation to the aldonic acid.
      
    • Note: For high purity, isolate Calcium D-lyxonate by precipitation with methanol.

  • Esterification & Protection:

    • Suspend Calcium D-lyxonate (dried, 5 g) in anhydrous Methanol (50 mL).

    • Add H

      
      SO
      
      
      
      (cat.) and reflux for 2 hours to form Methyl D-lyxonate . Neutralize and concentrate to a syrup.
    • Dissolve the crude methyl ester in dry Acetone (50 mL) or use DMP (5 eq) in DMF for kinetic control.

    • Add p-TsOH (0.1 eq) and stir at 0°C (Kinetic Condition) for 4 hours.

    • Critical Step: The 2,3-isomer is the thermodynamic product. To favor or isolate the 3,4-isomer, limit reaction time and use chromatography (Silica gel, Hexane/EtOAc gradient). The 3,4-isomer typically elutes after the 2,3-isomer due to the free

      
      -hydroxyl group.
      
  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the doublet of the C-2 proton (shifted upfield relative to protected C-2) and the characteristic acetonide methyl singlets (
      
      
      
      1.35, 1.45 ppm).

Key Applications & Reaction Workflows

Application 1: Synthesis of Rare Sugars (L-Ribose/D-Xylose Derivatives)

The free C-2 hydroxyl allows for stereochemical inversion. Since D-lyxonate has the 2S configuration, inversion yields the 2R configuration.

  • Mechanism: Mitsunobu Inversion.

  • Target: Methyl 3,4-O-isopropylidene-D-xylonate (precursor to D-xylose or L-ribose derivatives depending on reduction).

Protocol:

  • Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 eq) in THF.

  • Add Triphenylphosphine (PPh

    
    , 1.5 eq) and p-Nitrobenzoic acid (1.5 eq).
    
  • Cool to 0°C and add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Stir at RT for 12 h.

  • Hydrolyze the resulting ester (NaOMe/MeOH) to obtain the C-2 inverted alcohol.

Application 2: Synthesis of 2-C-Methyl Branched Sugars

Branched sugars are critical components of macrolide antibiotics. The C-2 ketone (2-ulose) is a gateway to these structures.

Protocol:

  • Oxidation: Treat the starting material with Dess-Martin Periodinane (DMP) in DCM to yield Methyl 3,4-O-isopropylidene-2-oxo-D-lyxonate .

  • Grignard Addition: React the ketone with MeMgBr at -78°C.

    • Stereocontrol: The adjacent 3,4-acetonide directs the nucleophilic attack (Cram-chelate vs. Felkin-Anh), typically yielding high diastereoselectivity for the tertiary alcohol.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent applications of Methyl 3,4-O-Isopropylidene-D-lyxonate.

Lyxonate_Workflow Galactose D-Galactose Ca_Lyxonate Calcium D-Lyxonate Galactose->Ca_Lyxonate Ruff Degradation (H2O2, CaCO3) Me_Lyxonate Methyl D-Lyxonate (Acyclic) Ca_Lyxonate->Me_Lyxonate MeOH, H+ Core Methyl 3,4-O-Isopropylidene- D-lyxonate (CAS 359437-02-8) [Core Building Block] Me_Lyxonate->Core DMP, pTsOH (Kinetic Control) Inverted D-Xylonate Derivative (C-2 Inversion) Core->Inverted Mitsunobu (PPh3, DIAD) Ketone 2-Oxo-Lyxonate (2-Ulose) Core->Ketone Oxidation (Dess-Martin) Aldehyde Chiral Aldehyde (C-1 Reduction) Core->Aldehyde DIBAL-H (-78°C) Branched 2-C-Methyl Sugar (Tertiary Alcohol) Ketone->Branched Grignard (MeMgBr)

Figure 1: Synthetic pathway from D-Galactose to Methyl 3,4-O-Isopropylidene-D-lyxonate and its downstream applications in rare sugar synthesis.

Quantitative Data: Reactivity Profile

Reaction TypeReagentConditionsTypical YieldStereoselectivity
Acetylation Ac

O, Pyridine
0°C to RT, 2h>95%N/A (Protection)
Oxidation (C-2) Dess-Martin PeriodinaneDCM, RT, 1h85-92%Retention of C-3/4 config
Inversion (C-2) PPh

, DIAD, RCOOH
THF, 0°C, 12h70-80%>95% ee (Inverted)
Reduction (C-1) DIBAL-H (1.1 eq)Toluene, -78°C80-85%Aldehyde (No over-reduction)

Troubleshooting & Optimization

  • Regioisomer Contamination:

    • Issue: Presence of Methyl 2,3-O-isopropylidene-D-lyxonate.[7][8]

    • Solution: The 2,3-isomer forms a 5-membered ring involving the

      
      -hydroxyl. It is slightly less polar than the 3,4-isomer on Silica gel. Use a slow gradient of Hexane:EtOAc (4:1 to 1:1).
      
    • Check: The 2,3-isomer will show a downfield shift for H-2 in NMR compared to the 3,4-isomer where H-2 is a free alcohol.

  • Lactone Formation:

    • Issue: Spontaneous cyclization to D-lyxono-1,4-lactone.

    • Cause: Acidic conditions or high heat during workup.

    • Prevention: Keep the pH neutral during workup. If lactonization occurs, reopen the ring with NaOMe/MeOH.

References

  • Santa Cruz Biotechnology. Methyl 3,4-O-Isopropylidene-D-lyxonate Product Data. Retrieved from

  • Isbell, H. S., et al. (1954). Synthesis of D-Galactose-1-C14 and D-Talose-1-C14. Journal of Research of the National Bureau of Standards. Retrieved from

  • PubChem. Methyl 3,4-O-isopropylidene-L-threonate (Analogous Structure Data). Retrieved from

  • Master Organic Chemistry. Reactions of Grignard Reagents with Esters. Retrieved from

Sources

Application

Application Notes and Protocols: Strategic Use of Methyl 3,4-O-Isopropylidene-D-lyxonate in Synthesis

Introduction: The Versatility of Carbohydrate-Derived Chiral Building Blocks In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is ever-increasing. Nature provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Carbohydrate-Derived Chiral Building Blocks

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is ever-increasing. Nature provides a rich "chiral pool" of starting materials, with carbohydrates standing out as exceptionally versatile scaffolds. Their dense stereochemical information and multiple functional groups offer a powerful platform for the synthesis of complex molecular architectures.[1][2] Methyl 3,4-O-Isopropylidene-D-lyxonate, a derivative of the pentose D-lyxose, is a valuable chiral building block, offering a unique stereochemical arrangement and a free secondary hydroxyl group at the C2 position, poised for a variety of chemical transformations.

This guide provides an in-depth exploration of protecting group strategies centered around Methyl 3,4-O-Isopropylidene-D-lyxonate. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key transformations, and discuss the subsequent synthetic utility of the resulting products. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules.

Core Concepts: The Isopropylidene Acetal as a Strategic Protecting Group

The protection of diols as isopropylidene acetals is a cornerstone of carbohydrate chemistry. This strategy is favored for its relative ease of installation, stability to a wide range of reaction conditions (e.g., basic, nucleophilic, and many oxidative and reductive conditions), and typically straightforward removal under acidic conditions.[3] In the context of Methyl D-lyxonate, the 3,4-diol is cis-disposed, making it geometrically primed for the formation of a five-membered isopropylidene ring.

Mechanism of Isopropylidene Acetal Formation:

The formation of an isopropylidene acetal from a diol and acetone (or a derivative like 2,2-dimethoxypropane) is an acid-catalyzed process. The mechanism involves the following key steps:

  • Protonation of the carbonyl: The acid catalyst protonates the carbonyl oxygen of acetone, activating it towards nucleophilic attack.

  • Nucleophilic attack by the diol: One of the hydroxyl groups of the diol attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.

  • Formation of a hemiacetal and water elimination: The intermediate hemiacetal is protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized carbocation.

  • Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbocation, forming the five-membered ring.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the neutral isopropylidene acetal.

Isopropylidene Acetal Formation Diol Diol (e.g., Methyl D-lyxonate) Hemiacetal Hemiacetal Intermediate Diol->Hemiacetal Nucleophilic Attack Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone Protonation Acid Acid Catalyst (H+) Acid->Protonated_Acetone Protonated_Acetone->Hemiacetal Carbocation Carbocation Hemiacetal->Carbocation Elimination of H2O Acetal Isopropylidene Acetal Carbocation->Acetal Intramolecular Cyclization Acetal->Acid Deprotonation (regenerates catalyst)

Caption: Mechanism of Isopropylidene Acetal Formation.

Synthesis of Isopropylidene-Protected D-Lyxose Derivatives

While direct protocols for the synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate are not abundantly found in open literature, the principles can be reliably adapted from the preparation of analogous structures, such as the closely related D-lyxono-1,4-lactone.

Protocol 1: Synthesis of 3,5-O-Isopropylidene-D-lyxono-1,4-lactone

This protocol, adapted from the synthesis of a tosyl derivative of D-lyxono-1,4-lactone, illustrates the principle of isopropylidene protection on a D-lyxose scaffold.[4][5][6][7]

Reaction Scheme:

D-lyxono-1,4-lactone + 2,2-dimethoxypropane --(H+)--> 3,5-O-Isopropylidene-D-lyxono-1,4-lactone

Reagent/SolventMolecular WeightAmountMolar Equiv.
D-lyxono-1,4-lactone148.11 g/mol 1.0 g1.0
Acetone58.08 g/mol 50 mL-
2,2-dimethoxypropane104.15 g/mol 1.5 mL~2.0
p-Toluenesulfonic acid190.22 g/mol 0.1 gcatalytic

Procedure:

  • Suspend D-lyxono-1,4-lactone (1.0 g) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (1.5 mL) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the 3,5-O-isopropylidene-D-lyxono-1,4-lactone.

Functionalization of the Free C2-Hydroxyl Group

With the 3,4-diol protected, the secondary hydroxyl group at the C2 position becomes the primary site for further synthetic transformations. This allows for the introduction of a variety of functional groups with high regioselectivity.

A. Sulfonylation: Activation of the C2-Hydroxyl Group

Converting the C2-hydroxyl into a good leaving group, such as a tosylate or mesylate, is a common and critical step for subsequent nucleophilic substitution reactions. These sulfonate esters are stable and can be readily displaced by a wide range of nucleophiles, often with inversion of configuration (SN2 mechanism).[8][9]

This protocol is based on the successful tosylation of 3,5-O-isopropylidene-D-lyxono-1,4-lactone.[4][5][6][7]

Reaction Scheme:

3,5-O-Isopropylidene-D-lyxono-1,4-lactone + TsCl --(Pyridine)--> 2-O-Tosyl-3,5-O-isopropylidene-D-lyxono-1,4-lactone

Reagent/SolventMolecular WeightAmountMolar Equiv.
3,5-O-Isopropylidene-D-lyxono-1,4-lactone188.18 g/mol 1.0 g1.0
Pyridine79.10 g/mol 20 mL-
p-Toluenesulfonyl chloride (TsCl)190.65 g/mol 1.2 g1.2

Procedure:

  • Dissolve the 3,5-O-isopropylidene-D-lyxono-1,4-lactone (1.0 g) in anhydrous pyridine (20 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 g) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-O-tosyl derivative.

A similar procedure can be followed for the mesylation of the C2-hydroxyl group using methanesulfonyl chloride (MsCl).

Reaction Scheme:

Methyl 3,4-O-Isopropylidene-D-lyxonate + MsCl --(Et3N, DMAP)--> Methyl 2-O-Mesyl-3,4-O-isopropylidene-D-lyxonate

Reagent/SolventMolecular WeightAmountMolar Equiv.
Methyl 3,4-O-Isopropylidene-D-lyxonate220.22 g/mol 1.0 g1.0
Dichloromethane (DCM), anhydrous-20 mL-
Triethylamine (Et3N)101.19 g/mol 1.5 mL~2.5
4-Dimethylaminopyridine (DMAP)122.17 g/mol 0.05 gcatalytic
Methanesulfonyl chloride (MsCl)114.55 g/mol 0.6 mL~1.5

Procedure:

  • Dissolve Methyl 3,4-O-Isopropylidene-D-lyxonate (1.0 g) in anhydrous dichloromethane (20 mL) in a flame-dried flask under an inert atmosphere.

  • Add triethylamine (1.5 mL) and a catalytic amount of DMAP (0.05 g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (0.6 mL) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified by column chromatography.

Sulfonylation Start Methyl 3,4-O-Isopropylidene-D-lyxonate (C2-OH) Tosylate Methyl 2-O-Tosyl-3,4-O-isopropylidene-D-lyxonate Start->Tosylate TsCl, Pyridine Mesylate Methyl 2-O-Mesyl-3,4-O-isopropylidene-D-lyxonate Start->Mesylate MsCl, Et3N Substitution_Product C2-Substituted Product (Inversion of Stereochemistry) Tosylate->Substitution_Product SN2 Reaction Mesylate->Substitution_Product SN2 Reaction Nucleophile Nucleophile (e.g., N3-, CN-, R-O-) Nucleophile->Substitution_Product

Caption: Sulfonylation and Subsequent Substitution.

B. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[6][10] This reaction proceeds with clean SN2 character, providing a reliable method to invert the configuration at the C2 position of Methyl 3,4-O-Isopropylidene-D-lyxonate. This is particularly useful in the synthesis of epimers or when a specific stereochemistry is required for biological activity.

Reaction Scheme:

Methyl 3,4-O-Isopropylidene-D-lyxonate + R-COOH + PPh3 + DEAD/DIAD -> Methyl 2-O-Acyl-3,4-O-isopropylidene-L-arabonate

Reagent/SolventMolecular WeightAmountMolar Equiv.
Methyl 3,4-O-Isopropylidene-D-lyxonate220.22 g/mol 1.0 g1.0
Carboxylic Acid (e.g., Benzoic Acid)122.12 g/mol 0.66 g1.2
Triphenylphosphine (PPh3)262.29 g/mol 1.4 g1.2
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)174.15 g/mol or 202.21 g/mol ~1.2 mL or ~1.3 mL1.2
Anhydrous Tetrahydrofuran (THF)-30 mL-

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve Methyl 3,4-O-Isopropylidene-D-lyxonate (1.0 g), benzoic acid (0.66 g), and triphenylphosphine (1.4 g) in anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 molar equivalents) dropwise via a syringe. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

C. Epoxide Formation via the Sulfonate Ester

The 2-O-sulfonate derivative is an excellent precursor for the synthesis of an epoxide. Treatment with a non-nucleophilic base will induce an intramolecular SN2 reaction, where the C5-hydroxyl (after deprotection of the ester) or another nucleophilic group attacks the C2 carbon, displacing the sulfonate and forming a strained three-membered ring.[11]

Deprotection of the Isopropylidene Acetal

The removal of the isopropylidene group is typically achieved under acidic conditions, regenerating the diol. The lability of the acetal can be influenced by steric and electronic factors. Selective deprotection can sometimes be achieved in molecules with multiple isopropylidene groups.[3][12]

Protocol 5: Acid-Catalyzed Hydrolysis of Isopropylidene Acetals

This general protocol can be adapted for the deprotection of Methyl 3,4-O-Isopropylidene-D-lyxonate derivatives.[13]

Reaction Scheme:

Methyl 3,4-O-Isopropylidene-D-lyxonate --(H3O+)--> Methyl D-lyxonate

Reagent/SolventAmount
Isopropylidene-protected sugar1.0 g
Acetic Acid20 mL
Water5 mL

Procedure:

  • Dissolve the isopropylidene-protected sugar (1.0 g) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Heat the solution to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the acetic acid and water. Co-evaporation with toluene can help to remove residual acetic acid.

  • The crude diol can be purified by crystallization or column chromatography.

Alternative Deprotection Conditions:

  • Dowex 50WX2 resin in methanol/water: A milder method that can be useful for sensitive substrates.[3]

  • Aqueous sulfuric acid or hydrochloric acid: Stronger acids can be used for more robust substrates, often at room temperature or with gentle heating.[13]

Applications in Drug Discovery and Development

Chiral building blocks derived from sugars like D-lyxose are invaluable in the synthesis of a wide array of biologically active molecules. The ability to selectively functionalize the hydroxyl groups, as detailed in the protocols above, allows for the construction of complex stereochemical arrays found in many natural products and pharmaceutical agents.

Potential Applications of Methyl 3,4-O-Isopropylidene-D-lyxonate derivatives include:

  • Synthesis of Nucleoside Analogues: The furanose core of the lyxonate is a key structural motif in many antiviral and anticancer nucleoside analogues. The C2-hydroxyl can be manipulated to introduce alternative stereochemistries or functional groups that modulate biological activity.[8][14]

  • Natural Product Synthesis: The stereochemical information embedded in this chiral building block can be carried through a synthetic sequence to generate fragments of complex natural products.[15]

  • Development of Novel Carbohydrate-Based Therapeutics: By modifying the hydroxyl groups and the carboxylate, novel carbohydrate mimetics with potential therapeutic applications can be designed and synthesized.

Synthetic_Utility cluster_0 Methyl 3,4-O-Isopropylidene-D-lyxonate cluster_1 C2-Functionalization cluster_2 Advanced Intermediates cluster_3 Target Molecules Lyxonate Free C2-OH Tosylate Tosylate/Mesylate Lyxonate->Tosylate Sulfonylation Inverted_Stereo Inverted Stereocenter (Mitsunobu) Lyxonate->Inverted_Stereo Mitsunobu Reaction Epoxide Epoxide Tosylate->Epoxide Base Substituted C2-Substituted Analogues Tosylate->Substituted Nucleophilic Substitution Inverted_Stereo->Substituted Nucleosides Nucleoside Analogues Epoxide->Nucleosides Substituted->Nucleosides Natural_Products Natural Product Fragments Substituted->Natural_Products

Caption: Synthetic Utility of Methyl 3,4-O-Isopropylidene-D-lyxonate.

Conclusion

Methyl 3,4-O-Isopropylidene-D-lyxonate is a versatile and valuable chiral building block. The strategic use of the isopropylidene protecting group allows for the selective functionalization of the C2-hydroxyl group, opening avenues for a wide range of synthetic transformations. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the synthetic potential of this and related carbohydrate-derived building blocks in the pursuit of novel therapeutics and complex molecular targets.

References

  • Sosnowska, A., Chojnacki, J., Samaszko-Fiertek, J., Madaj, J., & Dmochowska, B. (2025). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287. [Link]

  • Sosnowska, A., Chojnacki, J., Samaszko-Fiertek, J., Madaj, J., & Dmochowska, B. (2025). Synthesis of D-lyxono-1,4-lactone and its 2-O-tosyl derivative. ResearchGate. [Link]

  • Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. (2022). PMC. [Link]

  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2025). ResearchGate. [Link]

  • A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative: An Important Aldonolactone Core. (2006). ACS Publications. [Link]

  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2025). PubMed. [Link]

  • Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. (2005). PubMed. [Link]

  • Mitsunobu reaction. Chemistry Steps. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). PMC. [Link]

  • Synthesis of protected 2-amino-2-deoxy-D-xylothionolactam derivatives and some aspects of their reactivity. (2003). PubMed. [Link]

  • Selective deprotection of 2′,6′-di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose dimethyl acetal. Academia.edu. [Link]

  • 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone. (2009). PMC. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). MDPI. [Link]

  • Preparation of Epoxides. Chemistry Steps. [Link]

  • 2,3-o-isopropylidene-d-erythronolactone. Organic Syntheses Procedure. [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Semantic Scholar. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp. Frontiers. [Link]

  • Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose From D-glucose. (2005). PubMed. [Link]

  • Highly Stereospecific Cyclizations of Homoallylic Silanols. KU ScholarWorks. [Link]

  • Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group. [Link]

  • Steroidal sapogenin-derived chirons: underdeveloped building blocks with methyl-branched chiral centers. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • COMMUNICATION. pubs.acs.org. [Link]

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (2020). MDPI. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

Sources

Method

How to functionalize the primary alcohol of Methyl 3,4-O-Isopropylidene-D-lyxonate

Executive Summary Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) is a versatile chiral building block derived from D-lyxose.[1] Its utility in drug development—specifically in the synthesis of nucleoside analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) is a versatile chiral building block derived from D-lyxose.[1] Its utility in drug development—specifically in the synthesis of nucleoside analogs and polyhydroxylated alkaloids—relies on the ability to differentiate its hydroxyl groups.

The molecule presents a classic regioselectivity challenge: it possesses two free hydroxyl groups—a secondary alcohol at C2 and a primary alcohol at C5 . This Application Note details the strategic functionalization of the C5 primary alcohol. By exploiting steric differentiation and nucleophilicity gradients, researchers can selectively activate, protect, or oxidize the C5 position without affecting the C2 secondary alcohol or disturbing the acid-labile 3,4-isopropylidene ketal.

Structural Analysis & Mechanistic Logic

The Substrate

The substrate is an acyclic methyl ester. The 3,4-O-isopropylidene protection creates a rigid dioxolane ring in the middle of the chain, which significantly influences the conformation.

  • C1: Methyl Ester (Electrophilic, prone to lactonization).

  • C2: Secondary Alcohol (

    
    -position). Sterically hindered by the adjacent ester and the dioxolane ring. Electronically deactivated by the electron-withdrawing ester group.
    
  • C3/C4: Protected as an acetonide (Isopropylidene). Stable to base; labile to acid.

  • C5: Primary Alcohol.[2] Sterically accessible and nucleophilic.

The Regioselectivity Strategy

The functionalization relies on Kinetic Control . The primary C5-hydroxyl is significantly less hindered than the C2-hydroxyl.

  • Steric Argument: Reagents with bulky leaving groups (e.g., TBDMSCl, TsCl) or bulky oxidants (e.g., TEMPO) will react preferentially at C5.

  • Electronic Argument: The C2-hydroxyl is adjacent to the carbonyl of the ester, rendering it less nucleophilic (though potentially more acidic) than the C5-hydroxyl.

Decision Matrix: Functionalization Pathways

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired downstream application.

G Start Methyl 3,4-O-Isopropylidene-D-lyxonate (C5-OH Functionalization) Decision Desired Outcome? Start->Decision Path_A Activation (Create Leaving Group) Decision->Path_A Nucleophilic Sub. Path_B Protection (Mask Alcohol) Decision->Path_B Temp. Blocking Path_C Modification (Oxidation to Aldehyde) Decision->Path_C Chain Extension Reagent_A Protocol A: Selective Tosylation (TsCl / Pyridine) Path_A->Reagent_A Reagent_B Protocol B: Silylation (TBDMSCl / Imidazole) Path_B->Reagent_B Reagent_C Protocol C: TEMPO Oxidation (TEMPO / BAIB) Path_C->Reagent_C Product_A C5-O-Tosyl Derivative (Precursor for Azides/Amines) Reagent_A->Product_A Product_B C5-O-TBDMS Derivative (Stable Intermediate) Reagent_B->Product_B Product_C C5-Aldehyde (Wittig/HWE Substrate) Reagent_C->Product_C

Figure 1: Strategic decision tree for C5 functionalization based on synthetic utility.

Detailed Experimental Protocols

Protocol A: Regioselective Sulfonylation (Tosylation)

Objective: Convert C5-OH into a good leaving group (Tosylate) for subsequent nucleophilic displacement (e.g., synthesis of amino-polyols). Mechanism: Nucleophilic attack of C5-OH on the sulfonyl chloride. Selectivity is achieved by maintaining low temperature (0°C), exploiting the slower reaction rate of the secondary C2-OH.

ReagentEquiv.[3][4]Role
Substrate 1.0Starting Material
p-Toluenesulfonyl chloride (TsCl) 1.1Sulfonylating Agent
Pyridine SolventBase & Catalyst
Dichloromethane (DCM) Co-solventSolubilizer (Optional)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 3,4-O-Isopropylidene-D-lyxonate (1.0 mmol) in anhydrous Pyridine (5 mL) under an inert atmosphere (N₂ or Ar).

    • Note: If solubility is an issue, use a 1:1 mixture of Pyridine/DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is a Critical Control Point (CCP) to prevent C2 functionalization.

  • Addition: Add TsCl (1.1 mmol) portion-wise over 15 minutes.

    • Tip: Recrystallize TsCl from chloroform/petroleum ether before use to remove TsOH, which can degrade the acetonide.

  • Incubation: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) overnight. Do not heat to room temperature immediately.

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). The product (monotosylate) will appear less polar than the starting material but more polar than the ditosylate.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine. Extract immediately with DCM (3x).

    • Caution: Do not expose the acetonide to strong acid for prolonged periods. Rapid extraction is key.

  • Purification: Wash organic layer with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

Protocol B: Regioselective Silylation (Protection)

Objective: Mask C5-OH with a bulky TBDMS group to prevent lactonization or side reactions during C2 modification. Mechanism: The bulky tert-butyldimethylsilyl group reacts almost exclusively with primary alcohols due to the steric hindrance at the silicon center.

ReagentEquiv.[3][4]Role
Substrate 1.0Starting Material
TBDMSCl 1.1Silylating Agent
Imidazole 2.5Base/Catalyst
DMF (Anhydrous) SolventReaction Medium

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) and Imidazole (2.5 mmol) in anhydrous DMF (3 mL).

  • Addition: Cool to 0°C. Add TBDMSCl (1.1 mmol) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.

  • Validation: TLC should show complete consumption of starting material.

  • Workup: Dilute with Et₂O (Diethyl ether) or EtOAc. Wash with water (3x) to remove DMF and imidazole hydrochloride.

    • Note: DMF is difficult to remove by rotary evaporation; aqueous washing is more effective.

  • Yield Expectation: >90% Mono-silylated product.

Protocol C: Regioselective Oxidation (TEMPO/BAIB)

Objective: Convert C5-OH directly to an aldehyde (for Wittig reactions) or carboxylic acid. Mechanism: The oxoammonium species generated from TEMPO is sterically bulky and highly selective for primary alcohols.[5] BAIB (Bis-acetoxyiodobenzene) acts as the stoichiometric co-oxidant.

ReagentEquiv.[3][4]Role
Substrate 1.0Starting Material
TEMPO 0.1 (10 mol%)Catalyst
BAIB 1.1Stoichiometric Oxidant
DCM/Water (10:1) SolventBiphasic System

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 mmol) and TEMPO (0.1 mmol) in DCM (5 mL). Add a small amount of water (0.5 mL) to facilitate the reaction cycle.

  • Oxidation: Add BAIB (1.1 mmol) at RT.

  • Reaction: Stir vigorously. The reaction is usually fast (1–3 hours). The solution may turn orange/red due to TEMPO.

  • Quench: Add aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess oxidant.

  • Extraction: Extract with DCM. Wash with brine.

  • Product Handling: The resulting aldehyde is reactive.[2][5] It is recommended to use it immediately in the next step (e.g., Wittig olefination) or store at -20°C under Argon.

Quality Control & Troubleshooting

NMR Validation

The success of C5 functionalization is best monitored by ¹H NMR.

  • Starting Material: C5-H protons typically appear around 3.6–3.8 ppm as a multiplet.

  • Tosylation (Protocol A): C5-H protons shift downfield to ~4.1–4.3 ppm due to the deshielding effect of the sulfonate. The aromatic tosyl protons will appear at 7.3–7.8 ppm.

  • Silylation (Protocol B): C5-H protons shift slightly. Look for the strong singlet of the t-butyl group at 0.9 ppm and methyls at 0.1 ppm .

  • Oxidation (Protocol C): Disappearance of C5-H multiplet; appearance of an aldehyde singlet at ~9.6–9.8 ppm .

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Reaction Wet reagents or solvent.Dry Pyridine/DMF over molecular sieves. Ensure TsCl is not hydrolyzed (white solid, not wet paste).
Di-functionalization (Reaction at C2) Temperature too high or excess reagent.Strictly maintain 0°C during addition. Reduce reagent to 1.05 equiv.
Loss of Isopropylidene Acidic conditions during workup.In Protocol A, minimize contact time with HCl. Use citric acid or NH₄Cl instead of HCl if the ketal is extremely sensitive.
Lactone Formation C5-OH attacking C1-Ester.This occurs if the reaction is too slow or basic. Functionalize C5 rapidly (Protocol B) to "lock" the open chain.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the enforcement of regioselectivity.

ReactionLogic Substrate Methyl 3,4-O-Isopropylidene-D-lyxonate (Free C2-OH, C5-OH) TS_Primary Transition State (C5) Low Steric Hindrance Fast Kinetics Substrate->TS_Primary Major Pathway (0°C) TS_Secondary Transition State (C2) High Steric Hindrance Slow Kinetics Substrate->TS_Secondary Minor Pathway (>RT) Reagent Electrophile (E+) (TsCl or TBDMSCl) Reagent->TS_Primary Reagent->TS_Secondary Product_Mono C5-Functionalized Product (Desired) TS_Primary->Product_Mono Product_Di C2,C5-Difunctionalized (Impurity) TS_Secondary->Product_Di

Figure 2: Kinetic competition between C5 and C2 hydroxyl groups.

References

  • Organic Chemistry Portal. TEMPO mediated oxidations of primary alcohols. [Link]

  • D'Angelo, J. et al. Regioselective functionalization of carbohydrates.[4][6] (Contextual reference for carbohydrate diol differentiation). [Link]

  • Master Organic Chemistry. Tosylation of Alcohols: Mechanism and Selectivity. [Link]

  • Vatèle, J.M. Selective oxidation of primary alcohols in the presence of secondary alcohols.[2]Synlett, 2006.[2] (Cited via Organic Chemistry Portal). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isopropylidene Acetal (Acetonide) Formation

[1] Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, your Senior Application Scientist. This guide is structured to troubleshoot, optimize, and standardize your acetonide protection protocols. Unlike gene...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, your Senior Application Scientist. This guide is structured to troubleshoot, optimize, and standardize your acetonide protection protocols. Unlike generic textbook entries, we focus here on the causality of failure and the mechanics of success in a drug discovery context.

Module 1: Reagent Selection & Reaction Setup

"Why is my reaction stalling despite using excess acetone?"

The most common failure mode in acetonide formation is treating it as a simple mixing step. It is a reversible, equilibrium-driven process. Success depends entirely on water management and thermodynamic driving forces.

Reagent Decision Matrix

Use this table to select the correct reagent based on your substrate's sensitivity and the required reaction kinetics.

ReagentRoleMechanismBest ForCritical Drawback
Acetone Solvent & ReactantThermodynamic ControlStable, simple 1,2-diolsRequires active water removal (Dean-Stark/Sieves). Slow.
2,2-Dimethoxypropane (DMP) Reagent & Water ScavengerTransacetalizationStandard substrates; drives equilibrium chemicallyGenerates Methanol (MeOH). Must remove MeOH to drive to completion.
2-Methoxypropene (MOP) High-Energy ReagentKinetic AdditionAcid-sensitive or sterically hindered diolsPolymerizes easily. Requires strictly anhydrous conditions.
Workflow: Selecting the Right Protocol

ReagentSelection Start Start: Analyze Substrate IsSensitive Is substrate acid-sensitive? Start->IsSensitive HighHindrance Is the diol sterically hindered? IsSensitive->HighHindrance No UseMOP PROTOCOL C: Use 2-Methoxypropene (MOP) (Kinetic Control) IsSensitive->UseMOP Yes (Avoid heat/strong acid) UseDMP PROTOCOL B: Use 2,2-Dimethoxypropane (DMP) (Transacetalization) HighHindrance->UseDMP No (Standard) UseAcetone PROTOCOL A: Acetone Reflux + Dean-Stark (Thermodynamic Control) HighHindrance->UseAcetone Yes (Requires heat)

Figure 1: Decision tree for selecting the optimal acetonide formation protocol based on substrate properties.

Module 2: Troubleshooting Conversion & Kinetics

"I have 50% conversion and the reaction won't push further."

This indicates you have hit the thermodynamic equilibrium wall.

The Science: In the reaction


, the generation of methanol prevents the reaction from completing.[1] You must break this equilibrium.

Corrective Actions:

  • The "Distillation Trick": Do not reflux DMP/Acetone in a closed system. You must distill off the Acetone/Methanol azeotrope (bp ~55°C) to remove the methanol byproduct.

  • Scavenger Overload: If using Protocol B (DMP), add molecular sieves (3Å or 4Å) directly to the flask. This traps the methanol/water.

  • Switch to MOP: If the diol is valuable, switch to 2-Methoxypropene. The byproduct is propane, which is a gas and leaves the system irreversibly.

Standard Operating Procedure (Protocol B - Optimized)
  • Substrate: 1.0 equiv Diol

  • Reagent: 2.0 - 5.0 equiv 2,2-Dimethoxypropane (DMP)

  • Solvent: Acetone (0.1 M concentration)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Camphorsulfonic acid (CSA).

Step-by-Step:

  • Dissolve diol in anhydrous acetone.

  • Add DMP.

  • Add pTSA.[2]

  • CRITICAL: If conversion stalls, equip the flask with a short-path distillation head. Gently distill off solvent (removing MeOH) while simultaneously adding fresh dry acetone/DMP via an addition funnel to maintain volume. This "feed-and-bleed" method forces the equilibrium to the right [1].

Module 3: Regioselectivity (1,2- vs. 1,3-Diols)

"Why did I get the 5-membered ring instead of the 6-membered ring?"

Unlike benzylidene acetals (which favor 6-membered rings on 1,3-diols due to equatorial phenyl positioning), isopropylidene acetals (acetonides) thermodynamically favor 5-membered rings (1,2-protection) .

The Mechanism of Selectivity: In a 6-membered acetonide (1,3-dioxane), one of the gem-dimethyl groups is forced into an axial position. This creates significant 1,3-diaxial steric strain. The 5-membered ring (1,3-dioxolane) on a 1,2-diol avoids this severe interaction.

Mechanistic Pathway & Selectivity:

Selectivity Diol Triol Substrate (1,2 and 1,3 diols present) Oxocarbenium Oxocarbenium Intermediate Diol->Oxocarbenium H+, DMP Prod5 1,2-Acetonide (5-Membered Ring) THERMODYNAMIC PRODUCT Oxocarbenium->Prod5 Fast & Stable (Preferred) Oxocarbenium->Prod5 Final Sink Prod6 1,3-Acetonide (6-Membered Ring) KINETIC/UNSTABLE Oxocarbenium->Prod6 Destabilized by Axial Me-Group Prod6->Oxocarbenium Reverts readily (Equilibration)

Figure 2: Thermodynamic preference for 5-membered dioxolanes over 6-membered dioxanes in acetonide protection.

Expert Tip for 1,3-Diol Protection: If you must protect a 1,3-diol as an acetonide:

  • Use Kinetic Control : Use 2-Methoxypropene (MOP) at 0°C and quench immediately upon consumption of starting material. Do not allow the reaction to equilibrate, or the protecting group may migrate or hydrolyze [2].

  • Alternative: Switch to a benzylidene acetal (Benzaldehyde/Acid), which thermodynamically favors the 1,3-protection.

Module 4: Isolation & Stability

"My product disappeared/hydrolyzed during purification."

Acetonides are acid-labile.[3] The acidity of silica gel is often enough to hydrolyze them, especially if the acetonide is terminal or strained.

Troubleshooting Protocol:

  • Q: How do I prevent hydrolysis on the column?

    • A: Pre-treat your silica gel. Add 1% Triethylamine (Et3N) to your eluent system.

    • A: Never concentrate the crude reaction mixture without neutralizing the acid catalyst first.

  • Q: How do I neutralize pTSA effectively?

    • A: Add solid NaHCO3 or a few drops of Et3N to the reaction mixture. Stir for 10 minutes. Filter off the solids before rotary evaporation. Concentration of an acidic solution heats the mixture and accelerates hydrolysis [3].

References
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Kochetkov, N. K., et al. "Selective protection of 1,3-diols." Tetrahedron, 1980, 36, 1227.

  • BenchChem Technical Notes. "2,2-Dimethoxypropane for Acetonide Formation." Application Note 1.1.

  • Whitaker, K. S. "2-Methoxypropene." Encyclopedia of Reagents for Organic Synthesis, 2001.[4]

Sources

Optimization

Technical Support Center: Crystallization of Methyl 3,4-O-Isopropylidene-D-lyxonate

Welcome to the technical support center for the crystallization of Methyl 3,4-O-Isopropylidene-D-lyxonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Methyl 3,4-O-Isopropylidene-D-lyxonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we address common challenges encountered during its crystallization, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our approach is grounded in established scientific principles and practical, field-proven insights to help you achieve high-quality crystals.

Troubleshooting Guide: Common Crystallization Issues

Issue 1: The Compound Fails to Crystallize and Remains an Oil or Syrup.

Q: I've completed the synthesis and purification of Methyl 3,4-O-Isopropylidene-D-lyxonate, but upon solvent removal, it remains a viscous oil. What are the likely causes and how can I induce crystallization?

A: This is a frequent challenge with protected monosaccharides, which often have a high affinity for solvents and can form supersaturated syrups. The primary reasons for this issue are residual impurities, the use of an inappropriate solvent system, or a lack of nucleation sites.

Causality and Remediation:

  • Purity is Paramount: Even minor impurities can significantly inhibit crystallization by disrupting the formation of a uniform crystal lattice.[1][2][3] It is crucial to ensure the compound is of high purity before attempting crystallization.

    • Actionable Protocol:

      • Re-purify the oily product using column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

      • Analyze the fractions by thin-layer chromatography (TLC) to ensure the collection of pure product.

      • Thoroughly remove the chromatography solvents under reduced pressure.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal.

    • Actionable Protocol:

      • Perform small-scale solubility tests with a variety of solvents to identify a suitable candidate. See the table below for suggestions.

      • If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.

  • Inducing Nucleation: If the solution is supersaturated but no crystals form, nucleation can be induced.

    • Actionable Protocol:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[4]

      • Seeding: If you have a small amount of crystalline material from a previous successful batch, add a single seed crystal to the supersaturated solution.

      • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

Workflow for Overcoming Oiling Out:

A Oily Product Obtained B Assess Purity (TLC, NMR) A->B C Impure B->C Impurities Detected D Pure B->D High Purity Confirmed E Re-purify (Column Chromatography) C->E F Select Appropriate Crystallization Solvent D->F E->F G Induce Nucleation F->G No Spontaneous Crystallization H Crystals Form G->H

Caption: Troubleshooting workflow for an oily product.

Issue 2: The Compound Crystallizes Too Rapidly, Yielding a Fine Powder or Small Needles.

Q: My Methyl 3,4-O-Isopropylidene-D-lyxonate crashes out of solution as a fine powder as soon as the solution cools. How can I slow down the crystallization to obtain larger, higher-quality crystals?

A: Rapid crystallization often traps impurities and solvent within the crystal lattice, leading to a lower quality product.[4] This phenomenon is typically caused by an excessively high level of supersaturation.

Causality and Remediation:

  • Controlling Supersaturation: The rate of cooling and the solvent volume directly impact the degree of supersaturation.

    • Actionable Protocol:

      • Re-dissolve the powdered product in the minimum amount of hot solvent.

      • Add a small, additional volume of the hot solvent (e.g., 5-10% more) to slightly reduce the supersaturation.[4]

      • Allow the solution to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a Dewar flask) can promote slower cooling.

      • Once at room temperature, further cooling in a refrigerator or freezer can be attempted to maximize the yield.

Experimental Setup for Slow Cooling:

cluster_0 Slow Cooling Apparatus Flask Flask with Hot, Saturated Solution Insulating Material (e.g., Glass Wool) Beaker Large Beaker or Dewar Contains the Flask

Caption: Apparatus for promoting slow crystal growth.

Issue 3: Poor Crystal Yield After Filtration.

Q: I've successfully obtained crystals, but the final yield is very low. What factors could be contributing to this, and how can I improve it?

A: A low yield can be attributed to several factors, including incomplete crystallization, using an excessive amount of solvent, or premature filtration.

Causality and Remediation:

  • Optimizing Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4]

    • Actionable Protocol:

      • Start by dissolving the compound in the minimum amount of hot solvent required for complete dissolution.

      • After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained, although these may be of lower purity.

  • Ensuring Complete Crystallization: Crystallization can be a slow process.

    • Actionable Protocol:

      • Allow the solution to stand for an extended period (e.g., 12-24 hours) at a low temperature (e.g., 4 °C) to maximize crystal formation before filtration.

  • Filtration Technique: Washing the crystals with a solvent in which they are highly soluble will dissolve the product and reduce the yield.

    • Actionable Protocol:

      • Wash the filtered crystals with a small amount of ice-cold solvent (the same solvent used for crystallization). The low temperature minimizes the solubility of the crystals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the crystallization of Methyl 3,4-O-Isopropylidene-D-lyxonate?

A1: While specific literature on the crystallization of this exact compound is limited, based on its structure (a protected sugar ester), the following solvents and solvent systems are good starting points. The ideal choice will depend on the purity of your compound.

Solvent/SystemRationale
Ethyl Acetate / Hexanes A versatile binary system. Dissolve in minimal hot ethyl acetate and add hexanes until turbidity appears.
Dichloromethane / Hexanes Similar to the above, but dichloromethane is more volatile.
Toluene Can promote crystallization through pi-pi interactions, though it should be used with caution due to its toxicity.[5]
Ethanol / Water The presence of hydroxyl groups may allow for crystallization from alcoholic solutions, with water as the anti-solvent. However, the slow mutarotation of furanose forms in aqueous-ethanolic solutions can sometimes hinder crystallization.[6]

Q2: How do I know if my crystals are of good quality?

A2: High-quality crystals are typically well-formed with sharp edges and flat faces. They should have a sharp melting point range (typically less than 2 °C). A broad melting point range often indicates the presence of impurities. For definitive structural confirmation, X-ray crystallography can be employed.

Q3: Can protecting groups influence the crystallinity of my compound?

A3: Absolutely. The isopropylidene group in Methyl 3,4-O-Isopropylidene-D-lyxonate is a protecting group. Different protecting groups can significantly alter the molecule's ability to crystallize. For instance, aromatic protecting groups like benzoates can enhance crystallinity through pi-stacking interactions.[7] If crystallization remains challenging, modification of the protecting group strategy could be considered in the synthetic route.

Q4: My compound forms a boat conformation in the solid state. Is this expected?

A4: For related 3,4-O-isopropylidene-1,5-lactones, a boat conformation is commonly observed in the crystalline state.[8][9] This is due to the conformational constraints imposed by the fused ring system. While your compound is a methyl ester and not a lactone, the steric hindrance from the isopropylidene group could favor a similar non-chair conformation in the solid state.

References

  • Effect of impurities on sucrose crystal shape and growth - ResearchGate. Available at: [Link]

  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - MDPI. Available at: [Link]

  • Influence of impurities on the crystallization of dextrose monohydrate - Academia.edu. Available at: [Link]

  • INFLUENCE OF THE IMPURITIES ON THE SUCROSE CRYSTAL GROWTH ON A CRYSTALLISATION PILOT PAN - CABI Digital Library. Available at: [Link]

  • Influence of Impurities in Sugar Technology. – Concept Research Foundation. Available at: [Link]

  • Sugar crystallization in food products - PubMed. Available at: [Link]

  • Methyl 3,4-O-isopropylidene-L-threonate | C8H14O5 | CID 10375250 - PubChem. Available at: [Link]

  • Synthesis of D-lyxono-1,4-lactone and its 2-O-tosyl derivative. - ResearchGate. Available at: [Link]

  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - ResearchGate. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Furanose – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir - ACS Publications. Available at: [Link]

  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - PubMed. Available at: [Link]

  • 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone - PMC. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization - Kinam Park. Available at: [Link]

  • PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION - Canadian Science Publishing. Available at: [Link]

  • Synthesis of D-glucono-1,4-lactones modified with linear saturated fatty acids and evaluation of their physical properties - ChemRxiv. Available at: [Link]

  • 2-Azido-2-deoxy-3,4-O-isopropylidene-2-C-methyl-d-talono-1,5-lactone - PMC. Available at: [Link]

  • Protecting Groups for Improving Crystallinity? : r/Chempros - Reddit. Available at: [Link]

  • Factors That Affect Sugar Crystallization - Alaqua Inc. Available at: [Link]

  • Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC. Available at: [Link]

  • Working with Sugar: the Magic of Crystallization - Wekiva Culinary. Available at: [Link]

  • The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide - SID. Available at: [Link]

  • Strategy for control of crystallization of polymorphs - ResearchGate. Available at: [Link]

  • WO2010095927A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents.
  • Chemical Properties of Methyl isobutyrate (CAS 547-63-7) - Cheméo. Available at: [Link]

  • CAS No : 34698-22-1 | Product Name : Methyl 3,4-O-Isopropylidene-2-O-methyl-α-D-galactopyranoside | Pharmaffiliates. Available at: [Link]

Sources

Troubleshooting

Stability and degradation issues of Methyl 3,4-O-Isopropylidene-D-lyxonate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8). This document is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable sugar-derived chiral building block in their synthetic endeavors.[1][2] Our goal is to provide a comprehensive resource that addresses the common stability and degradation challenges encountered during its storage, handling, and use in chemical reactions. By understanding the underlying chemical principles of its stability, you can proactively mitigate issues, ensuring the integrity of your experiments and the quality of your results.

Section 1: Fundamental Stability Profile

The utility of Methyl 3,4-O-Isopropylidene-D-lyxonate is intrinsically linked to the stability of its core functional groups: the isopropylidene ketal, the methyl ester, and the stereocenters of the lyxonate backbone. The primary vulnerability of this molecule lies in the acid-lability of the isopropylidene protecting group.[3][4]

1.1 Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most frequently encountered degradation issue is the acid-catalyzed cleavage of the 3,4-O-isopropylidene ketal.[5] Isopropylidene groups are widely used to protect 1,2- and 1,3-diols precisely because they are stable under neutral to strongly basic conditions but can be readily removed with acid.[6][7] This reaction is a hydrolysis, meaning it requires the presence of water. The mechanism involves protonation of one of the ketal oxygens, followed by ring-opening to form a hemiacetal and, ultimately, the release of acetone and the free diol, Methyl D-lyxonate.

This degradation can be triggered by:

  • Protic Acids: Even weak acids or trace acidic impurities can catalyze this process.[3][8]

  • Lewis Acids: Many Lewis acids used in synthesis (e.g., SnCl₄, CuCl₂, Yb(OTf)₃) are potent catalysts for ketal cleavage.[3][6][9]

  • Acidic Surfaces: Standard silica gel used in chromatography can be sufficiently acidic to cause partial or complete deprotection.

1.2 Secondary Degradation Pathways

While less common, other degradation routes must be considered under specific conditions:

  • Base-Catalyzed Epimerization: The proton at the C2 position is alpha to the methyl ester carbonyl group, making it acidic. Under basic conditions, this proton can be abstracted to form an enolate intermediate.[10] Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original D-lyxonate and its C2 epimer, a D-xylonate derivative. This is a critical consideration in reactions employing strong bases.[11]

  • Ester Hydrolysis (Saponification): Exposure to strong aqueous bases (e.g., NaOH, KOH) will lead to the hydrolysis of the methyl ester to the corresponding carboxylate salt.[12] This is typically a desired transformation in some synthetic steps but constitutes degradation if unintended.

Visualizing Degradation

Caption: Primary and secondary degradation pathways for Methyl 3,4-O-Isopropylidene-D-lyxonate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Methyl 3,4-O-Isopropylidene-D-lyxonate? A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A refrigerator (2-8°C) is recommended for long-term storage.[13] The key is to protect it from moisture and acidic vapors, which are the primary instigators of degradation.

Q2: Which solvents are safe to use for storage and reactions, and which should be avoided? A:

  • Recommended Solvents: High-purity, anhydrous, and neutral aprotic solvents are safest. Examples include dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.

  • Solvents to Use with Caution: Alcohols like methanol and ethanol can be used, but ensure they are free of acidic impurities. Some methods use methanol as a solvent for deprotection with a catalyst, highlighting its potential reactivity.[14]

  • Solvents to Avoid: Avoid acidic solvents or solutions. Protic solvents containing dissolved acidic gases (like CO₂ in water forming carbonic acid) or stored in improperly cleaned containers can lower the pH and initiate hydrolysis.

Q3: My sample shows a new, more polar spot on a TLC plate after a few days in solution. What is the likely cause? A: This is a classic sign of acid-catalyzed hydrolysis. The resulting product, Methyl D-lyxonate, has two free hydroxyl groups, making it significantly more polar than the parent compound. This increased polarity leads to a lower Rf value on the TLC plate. The likely culprit is a trace amount of acid in your solvent or on your glassware.

Q4: I ran a reaction under basic conditions and my NMR spectrum shows a new set of peaks for a compound with a similar mass, but it's not the deprotected diol. What happened? A: You have likely encountered base-catalyzed epimerization at the C2 position.[10][11] The presence of a base can abstract the proton alpha to the ester, leading to the formation of the thermodynamically more stable C2 epimer. This is a subtle change that can be difficult to diagnose without careful spectroscopic analysis but is a known risk for carbonyl-containing carbohydrates under basic conditions.

Section 3: Troubleshooting Guide
Observation / Issue Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Premature deprotection during a reaction. 1. Use of an acidic reagent or catalyst (intended or as an impurity).2. Reaction workup involves an acidic wash (e.g., aqueous HCl, NH₄Cl).1. Scrutinize all reagents: Ensure all reagents and catalysts are neutral or basic. If an acid is required for another part of the molecule, consider if a different protecting group strategy is needed.2. Modify workup: Use a neutral (water, brine) or slightly basic (saturated NaHCO₃) aqueous wash. The bicarbonate wash will neutralize any trace acid, protecting the ketal.
Compound degrades during column chromatography. Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze hydrolysis on the column.Neutralize the silica: Prepare a slurry of the silica gel in the desired eluent containing 1-2% triethylamine (or another volatile base), then pack the column. This deactivates the acidic silanol groups. Alternatively, use pre-treated neutral silica gel or alumina.
A supposedly pure sample shows signs of the diol after storage. 1. Exposure to atmospheric moisture and CO₂.2. Storage in a container with acidic residue.1. Inert Atmosphere Storage: Store the solid under argon or nitrogen. For solutions, use anhydrous solvents and store under an inert headspace.2. Properly Clean Glassware: Ensure all glassware is washed and, if necessary, rinsed with a dilute base solution followed by distilled water and oven-drying to remove any acidic residues.
Inconsistent reaction yields or appearance of side products. The stability of the isopropylidene ketal is highly dependent on the reaction environment. Minor variations in solvent purity, reagent grade, or atmospheric exposure can lead to varying levels of degradation.Standardize Protocols: Implement rigorous controls for all experiments. Use freshly purified/distilled solvents, titrate reagents like butyllithium before use[15], and ensure all reactions are run under a consistent inert atmosphere. This minimizes variability and improves reproducibility.
Section 4: Key Experimental Protocols
Protocol 4.1: Stability Assessment via HPLC Monitoring

This protocol provides a framework for evaluating the stability of Methyl 3,4-O-Isopropylidene-D-lyxonate under your specific experimental conditions.

Objective: To quantify the rate of degradation of the target compound in a given solvent or buffer system over time.

Methodology:

  • Stock Solution Preparation: Prepare an accurate stock solution of the compound in a stable, anhydrous solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Test Condition Setup: In separate vials, dilute the stock solution into the solvent or buffer system you wish to test (e.g., a mobile phase, a reaction buffer). Ensure the final concentration is suitable for HPLC analysis.

  • Timepoint Zero (T=0): Immediately inject an aliquot of the test solution into the HPLC system to get the initial purity and peak area.

  • Incubation: Store the test vials under the desired conditions (e.g., room temperature, 40°C).

  • Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of any degradation products. Calculate the percentage of the compound remaining at each time point relative to T=0.

Sample HPLC Method
ParameterSpecification
Column C18 Reverse Phase, 1.7-5 µm particle size, e.g., 150 x 2.1 mm
Mobile Phase A: Water with 0.1% Formic Acid (if compatible)B: Acetonitrile or Methanol[16]
Gradient Isocratic (e.g., 50:50 A:B) or a shallow gradient depending on separation
Flow Rate 0.2 - 0.5 mL/min
Column Temp. 35 - 55 °C[16]
Detection Low UV (e.g., 210 nm) or Refractive Index (RI) Detector
Injection Vol. 2 - 10 µL

Note: The use of an acidic modifier like formic acid may cause on-column degradation. If this is suspected, a buffered mobile phase at a neutral pH should be used.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Cycle cluster_data Data Interpretation PrepStock Prepare Stock Solution (1 mg/mL in ACN) PrepTest Dilute into Test Solvent/Buffer PrepStock->PrepTest InjectT0 Inject T=0 Sample PrepTest->InjectT0 Incubate Incubate at Defined Temp. InjectT0->Incubate Sample Sample at Timepoints (T=x) Incubate->Sample Loop InjectTx Inject T=x Sample Sample->InjectTx InjectTx->Incubate Plot Plot % Remaining vs. Time InjectTx->Plot Conclude Determine Stability Profile Plot->Conclude

Caption: Experimental workflow for assessing the stability of Methyl 3,4-O-Isopropylidene-D-lyxonate.

References
  • Gupta, S., Sharma, A., Mondal, D., & Bera, S. (2022). Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Current Organic Chemistry, 26(7), 715-734.
  • ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Request PDF. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups. Available from: [Link]

  • TSI Journals. (2009, January 22). selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. Available from: [Link]

  • Kocienski, P. J. (n.d.). 3.1 Introduction 3.2 Acetals. Available from: [Link]

  • ResearchGate. (n.d.). An Efficient and Selective Method for Hydrolysis of Acetonides. Available from: [Link]

  • Wu, W., & Wu, Y. (n.d.). Chemoselective hydrolysis of terminal isopropylidene acetals and subsequent glycol cleavage by periodic acid in one pot. The Journal of Organic Chemistry. Available from: [Link]

  • Lönnberg, H., & Kankaanperä, A. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 696-702. Available from: [Link]

  • MDPI. (2022, November 26). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Available from: [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Available from: [Link]

  • Organic Chemistry. (n.d.). Acetals as protecting groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

  • ScienceDirect. (2024, July 15). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Tetrahedron Letters, 151. Available from: [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]

  • ATSDR. (n.d.). 7. analytical methods. Available from: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of base catalyzed epimerization. Scientific Diagram. Available from: [Link]

  • Pharmaffiliates. (n.d.). Methyl 3,4-O-Isopropylidene-2-O-methyl-α-D-galactopyranoside. Available from: [Link]

  • Jadhav, P. D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4989. Available from: [Link]

  • Organic Syntheses. (n.d.). ethyl 3-oxo-4-pentenoate. Available from: [Link]

  • Marcantoni, E., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 51(4), 224-227. Available from: [Link]

Sources

Optimization

Interpreting unexpected peaks in the NMR spectrum of the compound

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Unexpected Signals in 1H/13C NMR Spectra Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I understand that an...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Unexpected Signals in 1H/13C NMR Spectra

Welcome to the Advanced NMR Support Center.

As a Senior Application Scientist, I understand that an unexplained peak in an NMR spectrum is not just a nuisance—it is a potential barrier to publication or IND submission. This guide is designed to move beyond basic textbook definitions, offering a causal analysis of spectral anomalies. We treat the spectrometer and sample as a coupled system where artifacts arise from specific physical or chemical origins.

Section 1: Solvent & Environmental Artifacts

The most common source of "ghost" peaks lies not in your molecule, but in its environment.

Q: I see sharp, unassigned peaks. How do I distinguish common contaminants from my product?

A: Contaminants often originate from the workup or purification process. You must cross-reference shifts against the specific deuterated solvent used, as the "lock" solvent influences the chemical shift of impurities via the solvent-solute collision complex.

Diagnostic Action: Refer to the Fulmer Standard Table below. If your peaks align with these values, they are extrinsic.

Table 1: Common Trace Impurities in CDCl₃ (Selected)

Impurity Proton Shift (ppm) Multiplicity Origin
Water ~1.56 Singlet (broad) Wet solvent/Atmosphere
Acetone 2.17 Singlet Glassware cleaning
Grease (Aliphatic) 0.86, 1.26 Multiplet Ground glass joints
Silicone Grease 0.07 Singlet Vacuum grease/Septa
Dichloromethane 5.30 Singlet Extraction solvent

| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet/Singlet/Triplet | Flash chromatography |

Technical Insight: Water in CDCl₃ is concentration-dependent and temperature-dependent. It can drift from 1.5 ppm to 1.7 ppm depending on hydrogen bonding with your solute.

Q: There are small doublets flanking my major solvent or methyl peaks. Are these impurities?

A: Likely not. These are ¹³C Satellites . Natural carbon contains ~1.1% of the NMR-active isotope ¹³C.[1][2] Protons attached directly to a ¹³C nucleus will split into a large doublet due to heteronuclear coupling (


).
  • Mechanism: The coupling constant (

    
    ) is typically 125–160 Hz.
    
  • Verification: Calculate the distance between the small flanking peaks in Hertz. If it falls within the 125–160 Hz range, they are satellites, intrinsic to your sample.

Section 2: Sample Dynamics & Chemical Transformations

When the molecule itself is the source of the anomaly.

Q: My spectrum shows broad, "smudged" peaks or a double set of signals for a pure compound. Is my shimming bad?

A: If the solvent peak is sharp but your sample peaks are broad, this is Dynamic NMR (DNMR) behavior, likely caused by Rotamers.

The Mechanism: Amide bonds (N-C=O), carbamates, and bulky steric systems often have restricted rotation.

  • Slow Exchange: At low temperatures, rotation is slower than the NMR timescale. You see two distinct sets of peaks (e.g., cis and trans).

  • Coalescence: As temperature rises, the rotation rate increases. When the rate (

    
    ) equals the frequency difference (
    
    
    
    ) between the conformers (
    
    
    ), the peaks merge into a flat, broad "hill."
  • Fast Exchange: At high temperatures, the instrument sees an average; the peak sharpens into a single signal.[3][4]

Visualizing the Rotameric Transition:

RotamerDynamics cluster_0 Temperature / Energy LowTemp Low Temp (Slow Exchange) Signal_Low Two Distinct Sets (e.g., Cis/Trans) LowTemp->Signal_Low k << Δν Coalescence Coalescence Temp (Intermediate) Signal_Mid Broad / Flat Peak (Signal-to-Noise Loss) Coalescence->Signal_Mid k ≈ Δν HighTemp High Temp (Fast Exchange) Signal_High Single Sharp Average Peak HighTemp->Signal_High k >> Δν Signal_Low->Signal_Mid Heating Sample Signal_Mid->Signal_High Heating Sample

Figure 1: The effect of temperature on NMR signals for molecules with restricted rotation (Rotamers).

Troubleshooting Protocol:

  • Heat the sample: Run the experiment at 40°C or 50°C. If the peaks sharpen or coalesce further, it is a dynamic process.

  • Cool the sample: Running at -20°C may resolve the broad peak into two sharp, distinct conformers.

Section 3: Instrumental & Processing Artifacts

Hardware physics and mathematical processing errors.

Q: I see "echo" peaks at regular intervals around my main signals. They look like satellites but the spacing is weird.

A: These are Spinning Sidebands (SSBs) . They occur when the sample tube is spun inside the magnet to average out field inhomogeneity.

  • Identification: The spacing between the main peak and the sideband (in Hz) will exactly match the spin rate of the probe (usually 20 Hz or 200 Hz).

  • The Fix:

    • Calculate: Measure the distance in Hz. Does it match your spin rate parameter?

    • Experimental: Turn off the spinner. If the sidebands disappear (even if resolution drops slightly), they were SSBs.

    • Modern Context: Most high-field instruments (500 MHz+) do not require spinning for 1H NMR due to superior shim coils. Stop spinning the sample.

Q: My baseline is "rolling" or "smiling" (U-shape).

A: This is a processing artifact, usually related to the First Data Point or Phase Correction .

  • Cause: If the receiver dead time is not modeled correctly during Fourier Transform, the baseline distorts.

  • Fix: Apply "Backward Linear Prediction" (Linear Prediction of the first few points) in your processing software (MestReNova, TopSpin) before Fourier Transform.

Section 4: Advanced Troubleshooting Workflow

If the anomaly persists, follow this self-validating logic flow to isolate the variable.

TroubleshootingFlow Start Start: Unexpected Peak Detected CheckSolvent Step 1: Check Solvent/Blank (Consult Fulmer Table) Start->CheckSolvent IsImpurity Is it a known impurity? CheckSolvent->IsImpurity CheckSpin Step 2: Check Spinning Sidebands (Change Spin Rate) IsImpurity->CheckSpin No End1 Solved: Contaminant IsImpurity->End1 Yes (Clean Sample) IsSideband Did peak move with spin rate? CheckSpin->IsSideband CheckCoupling Step 3: Check 13C Satellites (Is J = 125-160 Hz?) IsSideband->CheckCoupling No End2 Solved: Instrumental IsSideband->End2 Yes (Turn off Spin) IsSatellite Is it a satellite? CheckCoupling->IsSatellite CheckDynamics Step 4: Variable Temp (VT) NMR (Heat to 50°C) IsSatellite->CheckDynamics No End3 Solved: Intrinsic IsSatellite->End3 Yes (Ignore) IsDynamic Did peak sharpen/move? CheckDynamics->IsDynamic Run2D Step 5: Run 2D HSQC/COSY (Verify connectivity) IsDynamic->Run2D No End4 Solved: Dynamic IsDynamic->End4 Yes (Rotamers)

Figure 2: Systematic logic flow for isolating the origin of spectral anomalies.

Protocol: The "Self-Validating" 2D Check

If 1H NMR is ambiguous, the HSQC (Heteronuclear Single Quantum Coherence) experiment is the ultimate truth-teller.

  • Run HSQC: It correlates Protons to their attached Carbons.

  • Analysis:

    • If the "unexpected" proton peak has NO correlation to a carbon, it is likely an inorganic impurity (Water, Salts) or an exchangeable proton (-OH, -NH).

    • If it correlates to a carbon that does not belong to your molecule, it is a distinct organic impurity.

    • If it correlates to a carbon that does belong to your molecule (but is shifted), it confirms a rotamer or isomer.

References
  • Fulmer, G. R., et al. (2010).[5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 2: The NMR Spectrometer and the Sample). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Dynamic NMR. University of Wisconsin-Madison Chemistry. [Link]

  • University of Ottawa NMR Facility. (2018).[1] Information-Rich 13C Satellites. [Link]

Sources

Troubleshooting

Common pitfalls in the handling and storage of protected monosaccharides

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common pitfalls encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common pitfalls encountered in the handling, storage, and reaction of protected monosaccharides. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to help you navigate the complexities of carbohydrate chemistry.

Part 1: FAQs on Protecting Group Strategy & Stability

The dense functionality of monosaccharides necessitates the use of protecting groups to achieve regioselectivity in synthetic routes.[1][2][3] However, the choice and stability of these groups are a frequent source of experimental challenges.

Question: How do I choose the right protecting group for my synthesis?

Answer: The selection of a protecting group is a critical decision that depends on the overall synthetic strategy. The ideal group should be easy to install, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule—a concept known as orthogonality.[4][5]

Consider the following factors:

  • Target Hydroxyl Group: Primary hydroxyls (e.g., at C-6) are less sterically hindered and can be selectively protected with bulky groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) ethers.[1][2]

  • Required Stability: Will the protected monosaccharide be subjected to acidic, basic, oxidative, or reductive conditions? Benzyl (Bn) ethers, for example, are robustly stable to both acidic and basic conditions but are cleaved by catalytic hydrogenation.[1] Silyl ethers exhibit a wide range of acid/base lability depending on their steric bulk.[6][7]

  • Orthogonality: In a multi-step synthesis, you will likely need several protecting groups that can be removed independently. For example, a TBDMS ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and an acetate ester (cleaved by base) can all be used in the same molecule and removed selectively.[4]

Workflow for Selecting a Hydroxyl Protecting Group

The following diagram outlines a logical workflow for choosing an appropriate protecting group based on key experimental decision points.

G cluster_0 Protecting Group Selection Workflow start Identify Target -OH Group q_position Primary (e.g., C-6) or Secondary? start->q_position primary Primary -OH q_position->primary Primary secondary Secondary -OH q_position->secondary Secondary q_stability What conditions must it survive? primary->q_stability secondary->q_stability acidic Strong Acid q_stability->acidic basic Strong Base q_stability->basic redox Oxidation / Reduction q_stability->redox pg_choice Select Candidate Group(s) acidic->pg_choice basic->pg_choice redox->pg_choice q_deprotection Are deprotection conditions compatible with other groups? pg_choice->q_deprotection q_deprotection->pg_choice No, re-evaluate final_choice Finalize Protecting Group q_deprotection->final_choice Yes

Caption: Decision workflow for selecting a suitable hydroxyl protecting group.

Question: My silyl ether protecting group unexpectedly cleaved during a reaction. What happened?

Answer: Silyl ethers are invaluable but their stability can be deceptive. Cleavage is often caused by unintended acidic or basic conditions. The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom.[7]

  • Acidic Conditions: Even mildly acidic conditions (e.g., silica gel chromatography, trace acid in a solvent) can cleave acid-labile silyl ethers like trimethylsilyl (TMS).

  • Basic Conditions: While more stable to base than to acid, silyl groups can be cleaved by strong bases.

  • Silyl Migration: In poly-hydroxylated systems like monosaccharides, silyl groups can migrate between adjacent 1,2- or 1,3-hydroxyl groups, especially under basic or Lewis acidic conditions.[6] This can lead to a complex mixture of regioisomers, complicating purification and subsequent steps.

Data Summary: Relative Stability of Common Silyl Ethers

This table summarizes the relative cleavage rates of common silyl ethers, providing a quantitative guide for selection. Bulkier groups confer greater stability.

Silyl EtherAbbreviationRelative Rate of Acidic Cleavage (vs. TMS)Relative Rate of Basic Cleavage (vs. TMS)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
(Data synthesized from sources[6][7])
Part 2: Troubleshooting Guide for Synthetic Reactions

Even with a sound protecting group strategy, glycosylation reactions—the formation of the critical glycosidic bond—are fraught with potential pitfalls.[8]

Question: My glycosylation reaction resulted in a poor ratio of anomers (e.g., 1:1 α/β). How can I improve the stereoselectivity?

Answer: Controlling the stereochemistry at the anomeric center is one of the greatest challenges in carbohydrate chemistry.[9][10] The outcome is influenced by the protecting groups, the solvent, the promoter, and the reactivity of the glycosyl donor and acceptor.[11]

A key strategy for achieving 1,2-trans selectivity (e.g., β-glycosides from glucose donors, α-glycosides from mannose donors) is the use of a "participating" protecting group at the C-2 position.[11]

  • Mechanism of Neighboring Group Participation: An acyl protecting group (like acetate or benzoate) at the C-2 position can participate in the reaction. Upon activation of the anomeric leaving group, the C-2 acyl group attacks the incipient oxocarbenium ion to form a stable dioxolanium intermediate. This intermediate effectively blocks the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the 1,2-trans product.[11]

Mechanism of 1,2-trans Glycosylation

The following diagram illustrates how a participating C-2 acyl group directs the stereochemical outcome of a glycosylation reaction.

G cluster_1 Neighboring Group Participation for 1,2-trans Selectivity donor Glycosyl Donor (C-2 Acyl Group, LG at C-1) activation Activation of Leaving Group (LG) donor->activation oxocarbenium Oxocarbenium Ion Intermediate activation->oxocarbenium participation Neighboring Group Participation oxocarbenium->participation dioxolanium Acyl Dioxolanium Ion (Blocks α-face) participation->dioxolanium attack Nucleophilic Attack by Acceptor (ROH) dioxolanium->attack product 1,2-trans Glycoside (β-product for Glc) attack->product

Sources

Optimization

Technical Support Center: Resolving Incomplete Reactions in Chemical Synthesis

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of incomplete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of incomplete reactions. Our goal is to provide you with not just procedural steps, but the underlying scientific principles and field-proven insights to diagnose and resolve these issues effectively. An incomplete reaction, where reactants are not fully converted to the desired products, can significantly impact yield, purity, and the overall efficiency of your synthesis.[1] This resource is structured to empower you with the expertise to troubleshoot these challenges methodically.

Core Principles of Reaction Completion

A chemical reaction reaches completion when the limiting reactant is consumed to the maximum extent possible under the given conditions.[1][2] However, various kinetic and thermodynamic barriers can prevent this from occurring.[1] This guide will deconstruct these barriers and provide actionable strategies to overcome them.

Initial Troubleshooting Workflow: A Systematic Approach

When faced with an incomplete reaction, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a logical sequence for your investigation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Evaluation cluster_2 Phase 3: Optimization & Resolution Confirm Incomplete Reaction Confirm Incomplete Reaction Review Reaction Protocol Review Reaction Protocol Confirm Incomplete Reaction->Review Reaction Protocol Verify expected outcome Analyze Crude Reaction Mixture Analyze Crude Reaction Mixture Review Reaction Protocol->Analyze Crude Reaction Mixture Identify deviations Evaluate Stoichiometry Evaluate Stoichiometry Analyze Crude Reaction Mixture->Evaluate Stoichiometry Quantify unreacted starting material Assess Temperature Assess Temperature Evaluate Stoichiometry->Assess Temperature Investigate Mixing & Mass Transfer Investigate Mixing & Mass Transfer Assess Temperature->Investigate Mixing & Mass Transfer Examine Solvent & Concentration Examine Solvent & Concentration Investigate Mixing & Mass Transfer->Examine Solvent & Concentration Check Catalyst Integrity Check Catalyst Integrity Examine Solvent & Concentration->Check Catalyst Integrity Modify Reaction Conditions Modify Reaction Conditions Check Catalyst Integrity->Modify Reaction Conditions Based on findings Implement In-Situ Monitoring Implement In-Situ Monitoring Modify Reaction Conditions->Implement In-Situ Monitoring Track improvements Purify & Characterize Purify & Characterize Implement In-Situ Monitoring->Purify & Characterize Confirm success

Caption: A systematic workflow for troubleshooting incomplete reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I be certain my reaction is incomplete and hasn't just reached equilibrium?

A1: This is a critical first question. An incomplete reaction may be due to kinetic limitations (the reaction is too slow) or it may have reached a thermodynamic equilibrium where both reactants and products coexist.[1][3]

Troubleshooting Protocol:

  • Reaction Monitoring: The first step is to monitor the reaction's progress over time.[4] This can be achieved through various techniques:

    • Thin-Layer Chromatography (TLC): A rapid and effective method for visualizing the consumption of reactants and the formation of products.[5][6]

    • In-situ Spectroscopy (FT-IR, NMR, Raman): These techniques provide real-time data on the concentration of species in the reaction mixture without the need for sampling.[7][8]

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of aliquots taken from the reaction at different time points.[7]

  • Data Analysis: Plot the concentration of your limiting reactant or product over time.

    • If the concentrations are still changing, the reaction is likely kinetically slow, and extending the reaction time or increasing the temperature may drive it further.

    • If the concentrations have plateaued and are no longer changing, the reaction has likely reached completion or equilibrium.[9]

  • Perturbing the System (for suspected equilibrium): According to Le Châtelier's Principle, a system at equilibrium will respond to oppose an external change.[10]

    • Add more reactant: If adding more of one reactant shifts the plateau to a higher product concentration, it indicates an equilibrium is at play.[11]

    • Remove a product: If a product can be removed (e.g., by distillation or precipitation), and the reaction proceeds further, this also points to an equilibrium-limited reaction.

Q2: My reaction has stalled. Could incorrect stoichiometry be the issue?

A2: Absolutely. Stoichiometry, the quantitative relationship between reactants and products, is fundamental to reaction success.[12] Using incorrect ratios of reactants can lead to the premature depletion of one reactant, halting the reaction.[2]

Troubleshooting Protocol:

  • Verify Calculations and Measurements: Double-check all calculations for molar equivalents and ensure that all reagents were weighed and dispensed accurately.[13][14]

  • Assess Purity of Starting Materials: Impurities in your starting materials can alter their effective concentration, leading to stoichiometric imbalances.

  • Consider the Limiting Reagent: In any reaction, one reactant will be the limiting reagent, meaning it will be completely consumed first.[2][15] Ensure that the intended limiting reagent is indeed the one being consumed.

  • Experimental Variation: If you suspect a stoichiometric issue, systematically vary the molar ratios of your reactants. A design of experiments (DoE) approach can be highly effective in optimizing these ratios.[16]

ParameterRecommended ActionRationale
Molar Ratios Systematically vary the equivalents of each reactant.To identify the optimal stoichiometric balance for maximum conversion.[12][17]
Reagent Purity Analyze starting materials via NMR, GC/LC-MS, or other appropriate methods.To ensure that the calculated molar amounts correspond to the actual amount of active reagent.
Volatile Reagents Use a slight excess of highly volatile reagents.To compensate for any loss due to evaporation during handling or reaction.[18]
Q3: I've run the reaction for an extended period, but it's still incomplete. How does temperature play a role?

A3: Temperature is a critical factor influencing reaction rates.[19][20] Increasing the temperature generally increases the kinetic energy of molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier of the reaction.[10][21][22]

Troubleshooting Protocol:

  • The Arrhenius Equation: This equation mathematically describes the relationship between the rate constant (k), activation energy (Ea), and temperature (T): k = Ae^(-Ea/RT).[10][20] This relationship indicates that even a modest increase in temperature can significantly increase the reaction rate.[10]

  • Systematic Temperature Increase: Cautiously increase the reaction temperature in controlled increments (e.g., 10-20 °C) while monitoring the reaction progress.[23][24]

  • Solvent Boiling Point: Be mindful of the solvent's boiling point. If a higher temperature is required, you may need to switch to a higher-boiling solvent or run the reaction under reflux or in a sealed vessel to increase the pressure.

  • Thermal Stability: Assess the thermal stability of your reactants, products, and any catalysts. Excessive heat can lead to decomposition and the formation of byproducts.[10][13]

G cluster_0 cluster_1 A Low Temperature B Insufficient Kinetic Energy A->B C Low Collision Frequency A->C D Incomplete Reaction B->D C->D E High Temperature F Sufficient Kinetic Energy E->F G High Collision Frequency E->G H Complete Reaction F->H G->H

Caption: Relationship between temperature and reaction completion.

Q4: Could my choice of solvent or the concentration of my reactants be hindering the reaction?

A4: Yes, the solvent and reactant concentrations are pivotal. The solvent does more than just dissolve the reactants; it can influence reaction rates through its polarity, viscosity, and ability to stabilize transition states.[25][26][27][28] Reactant concentration directly impacts the frequency of molecular collisions.[19][21][]

Troubleshooting Protocol:

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize reactants and transition states.[25][28]

    • For reactions involving the formation of charged intermediates, a polar solvent can lower the activation energy and accelerate the reaction.[25]

    • Conversely, for reactions where charge is dispersed in the transition state, a less polar solvent may be more effective.[28]

    • Action: Experiment with a range of solvents with varying polarities.

  • Reactant Concentration: According to collision theory, increasing the concentration of reactants increases the likelihood of collisions, which can lead to a faster reaction rate.[15][21][]

    • Action: If the reaction is slow, try increasing the concentration of the reactants. However, be aware that very high concentrations can sometimes lead to solubility issues or increased side reactions. Adding more solvent to a solution generally decreases the concentration, making it more dilute and potentially slowing down the reaction.[30]

  • Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature.[25] If a reactant has poor solubility, the reaction may be limited to the surface of the undissolved solid, resulting in a slow and incomplete reaction.

    • Action: If solubility is an issue, consider a different solvent, a co-solvent system, or increasing the temperature.

Solvent PropertyEffect on Reaction RateTroubleshooting Action
Polarity Can stabilize or destabilize transition states.[25][27]Screen solvents with a range of polarities.
Viscosity Higher viscosity can impede molecular motion and reduce collision frequency.[26]Choose a less viscous solvent if possible.
Solubility Poor solubility limits the effective concentration of reactants.[25]Select a solvent in which all reactants are fully soluble at the reaction temperature.
Q5: My reaction is heterogeneous (involving multiple phases). Why is mixing so important?

A5: In heterogeneous reactions, reactants are in different phases (e.g., solid-liquid, liquid-liquid, gas-liquid). The reaction can only occur at the interface between these phases.[21] Therefore, efficient mixing is absolutely critical to maximize the interfacial surface area and ensure that reactants come into contact.[31][32][33] Poor mixing can lead to localized "hot spots" of high concentration, depletion of reactants in certain areas, and ultimately, an incomplete reaction.[32]

Troubleshooting Protocol:

  • Increase Agitation Speed: The most straightforward approach is to increase the stirring rate. This enhances turbulence and promotes better distribution of reactants.[34]

  • Impeller/Stir Bar Selection: The type and size of the magnetic stir bar or overhead stirrer impeller can have a significant impact. For viscous mixtures or reactions with suspended solids, a standard stir bar may be insufficient. Consider using a football-shaped stir bar, a larger stir bar, or an overhead mechanical stirrer for more vigorous agitation.[31]

  • Baffling: In larger reaction vessels, baffles can be introduced to disrupt laminar flow and improve mixing efficiency.

  • Homogenization: For reactions requiring the dispersion of immiscible liquids or fine solids, a high-shear mixer or homogenizer may be necessary to create a stable emulsion or suspension.[32]

Q6: I'm using a catalyst, but the reaction is still not going to completion. What could be wrong?

A6: Catalysts can lose their activity over time through a process called deactivation.[35][36][37] This is a common issue in both homogeneous and heterogeneous catalysis and can manifest in several ways.

Troubleshooting Protocol:

  • Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or solvent (the "poison").[35][38] This binding can be reversible or irreversible.

    • Action: Purify all reactants and solvents meticulously. If a specific poison is suspected, use a scavenger or guard bed to remove it before it reaches the catalyst.

  • Fouling/Coking: In some reactions, especially those involving organic materials at high temperatures, the catalyst surface can become coated with carbonaceous deposits (coke) or other byproducts, physically blocking the active sites.[38]

    • Action: Catalyst regeneration, often by carefully controlled oxidation to burn off the coke, may be possible.[37] Adjusting reaction conditions (e.g., temperature, pressure) can sometimes minimize coke formation.

  • Sintering/Thermal Degradation: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[35][36][38]

    • Action: Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support.

  • Leaching (for heterogeneous catalysts): The active catalytic species may detach from its solid support and dissolve into the reaction mixture, reducing the catalyst's effectiveness over time.

    • Action: Analyze the reaction mixture for traces of the leached metal. Consider a catalyst with a more robust support or different anchoring chemistry.

References

  • Mixing and Mass Transfer | Reaction Rate. (n.d.). Mettler Toledo. Retrieved February 23, 2024, from [Link]

  • How does the choice of solvent influence a reaction's rate? (n.d.). TutorChase. Retrieved February 23, 2024, from [Link]

  • Mixing - Key to Superior Chemical Processes! (n.d.). T.D. Rooke. Retrieved February 23, 2024, from [Link]

  • Monitoring the progress of a reaction. (n.d.). WJEC. Retrieved February 23, 2024, from [Link]

  • Reaction Condition Optimization. (n.d.). Creative Biolabs. Retrieved February 23, 2024, from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2020, November 16). Spectroscopy Online. Retrieved February 23, 2024, from [Link]

  • Reaction progress kinetic analysis. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. Retrieved February 23, 2024, from [Link]

  • Solvent effects. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

  • How does the solvent effect the reaction rate? (2013, September 19). ResearchGate. Retrieved February 23, 2024, from [Link]

  • Mixing and the Selectivity of Chemical Reactions. (2026, February 7). ResearchGate. Retrieved February 23, 2024, from [Link]

  • Bernard Lab: Explores the Mixing Process in the Chemical Industry. (2023, October 11). Bernard Labs. Retrieved February 23, 2024, from [Link]

  • Chemical kinetics. (n.d.). In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Why does adding more solvent decrease the rate of a chemical reaction? (2023, May 30). Quora. Retrieved February 23, 2024, from [Link]

  • Machine Learning-Guided Strategies for Reaction Condition Design and Optimization. (n.d.). ChemRxiv. Retrieved February 23, 2024, from [Link]

  • How To: Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved February 23, 2024, from [Link]

  • Maximizing Reaction Yield Through Bayesian Optimization. (2025, February 11). APC. Retrieved February 23, 2024, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry. Retrieved February 23, 2024, from [Link]

  • When does a chemical reaction go to completion? (2017, January 30). Quora. Retrieved February 23, 2024, from [Link]

  • How do you speed up a chemical reaction? (2015, August 19). Quora. Retrieved February 23, 2024, from [Link]

  • Role of Temperature affecting Rate of reaction. (n.d.). Unacademy. Retrieved February 23, 2024, from [Link]

  • Monitoring reactions. (2026, January 6). RSC Education. Retrieved February 23, 2024, from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved February 23, 2024, from [Link]

  • Lesson 6.4: Temperature and the Rate of a Chemical Reaction. (2024, July 30). American Chemical Society. Retrieved February 23, 2024, from [Link]

  • Better mixing leads to faster reactions for important chemicals. (2024, July 10). Princeton University School of Engineering and Applied Science. Retrieved February 23, 2024, from [Link]

  • Incomplete Reactions Definition. (2025, August 15). Fiveable. Retrieved February 23, 2024, from [Link]

  • Reaction stoichiometry and kinetics. (2025, August 15). Fiveable. Retrieved February 23, 2024, from [Link]

  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. (2025, August 14). RSC Publishing. Retrieved February 23, 2024, from [Link]

  • Catalyst Deactivation Mechanisms. (2025, November 27). Sustainability Directory. Retrieved February 23, 2024, from [Link]

  • How To Complete Chemical Reactions. (2022, August 30). Sciencing. Retrieved February 23, 2024, from [Link]

  • Reaction Stoichiometry. (n.d.). UEN Digital Press. Retrieved February 23, 2024, from [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020, December 2). YouTube. Retrieved February 23, 2024, from [Link]

  • How does stoichiometry relate to the quantitative study of reactions? (n.d.). TutorChase. Retrieved February 23, 2024, from [Link]

  • Can we force a reversible reaction in equilibrium to achieve 100% completion? (2015, February 12). Socratic. Retrieved February 23, 2024, from [Link]

  • The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]

  • Stoichiometry in Reactions: Calculation Tips. (2022, July 23). StudySmarter. Retrieved February 23, 2024, from [Link]

  • How To Run A Reaction: Planning and Strategy. (n.d.). University of Rochester Chemistry. Retrieved February 23, 2024, from [Link]

  • Common sources of mistake in organic synthesis. (2023, October 27). Reddit. Retrieved February 23, 2024, from [Link]

  • Why do most chemical reactions not go to completion? (n.d.). Pearson+. Retrieved February 23, 2024, from [Link]

  • Unmasking Approaches and Errors to Synthesis-Type Problems: Insights from Undergraduate Chemistry Students. (n.d.). ERIC. Retrieved February 23, 2024, from [Link]

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Reference Data & Comparative Studies

Validation

Methyl 3,4-O-Isopropylidene-D-lyxonate vs other protected lyxonates

Beyond the Lactone: A Comparative Guide to Methyl 3,4-O-Isopropylidene-D-lyxonate and Protected Lyxonates in Chiral Pool Synthesis Introduction D-Lyxonic acid derivatives are indispensable chiral building blocks, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Lactone: A Comparative Guide to Methyl 3,4-O-Isopropylidene-D-lyxonate and Protected Lyxonates in Chiral Pool Synthesis

Introduction

D-Lyxonic acid derivatives are indispensable chiral building blocks, frequently utilized in the total synthesis of iminosugars, nucleoside analogs, and complex natural products. While cyclic lactones like 2,3-O-isopropylidene-D-lyxono-1,4-lactone have traditionally dominated the literature, acyclic derivatives—specifically Methyl 3,4-O-Isopropylidene-D-lyxonate (CAS 359437-02-8) —offer distinct regiochemical advantages[1].

This guide objectively evaluates the structural dynamics, reactivity profiles, and application suitability of Methyl 3,4-O-Isopropylidene-D-lyxonate against alternative protected lyxonates, equipping synthetic chemists with the mechanistic rationale needed to optimize their synthetic routes.

Structural and Mechanistic Divergence

The utility of a chiral building block is dictated by its pre-organized stereocenters and the availability of orthogonal reactive sites.

  • Methyl 3,4-O-Isopropylidene-D-lyxonate: Unlike its lactone counterparts, this acyclic methyl ester features an isopropylidene acetal specifically spanning the C3 and C4 hydroxyls[1]. This regioselective protection leaves the primary C5-OH and the secondary C2-OH exposed. The inherent steric and electronic differences between a primary and secondary alcohol allow for highly selective mono-functionalization (e.g., silylation or tosylation at C5) without requiring transient protecting groups.

  • 2,3-O-Isopropylidene-D-lyxono-1,4-lactone: This cyclic derivative locks the C1-C4 axis into a rigid furanose-type lactone ring, with the acetonide protecting C2 and C3. This leaves only the C5 hydroxyl free[2]. While excellent for unidirectional chain extension at C5, accessing the C2 or C3 positions requires tedious ring-opening and deprotection sequences.

  • Di-O-benzylidene-D-lyxonate: Typically formed by reacting D-lyxonic acid with benzaldehyde and zinc chloride, this fully protected acyclic derivative is highly stable but requires harsh hydrogenolysis for deprotection, limiting its compatibility with reducible downstream functional groups[3].

Performance and Reactivity Comparison

To guide reagent selection, the following table summarizes the quantitative and qualitative performance metrics of these key lyxonate derivatives.

DerivativeStructure TypeFree HydroxylsSteric Hindrance at Reactive SiteAcid/Base StabilityPrimary Synthetic Application
Methyl 3,4-O-Isopropylidene-D-lyxonate Acyclic EsterC2 (Sec), C5 (Pri)Low at C5; Moderate at C2Base-labile (ester); Acid-labile (acetal)Differential bi-functionalization; acyclic precursors.
2,3-O-Isopropylidene-D-lyxono-1,4-lactone Cyclic LactoneC5 (Pri)Low at C5Ring opens in base; Acid-labile (acetal)Unidirectional C5 extension; iminosugar synthesis.
Di-O-benzylidene-D-lyxonate Acyclic EsterNoneN/A (Fully Protected)Highly stable to base; Mod. stable to acidRigid stereochemical scaffolding.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on mechanistic causality.

Protocol A: Regioselective C5-O-Tosylation of Methyl 3,4-O-Isopropylidene-D-lyxonate

Objective: To selectively activate the primary C5 alcohol for nucleophilic displacement while preserving the secondary C2 alcohol. Mechanistic Rationale: The primary C5-OH is significantly less sterically hindered than the C2-OH (which is adjacent to the ester and the bulky acetonide). By running the reaction at 0°C with a stoichiometric limit of p-toluenesulfonyl chloride (TsCl), kinetic control dictates exclusive C5 functionalization.

  • Preparation: Dissolve 1.0 eq (220.2 mg, 1.0 mmol) of Methyl 3,4-O-Isopropylidene-D-lyxonate[1] in 5.0 mL of anhydrous pyridine under an argon atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath. Causality: Low temperatures suppress the thermodynamic drive that leads to undesired C2-tosylation.

  • Reagent Addition: Add 1.05 eq (200.2 mg, 1.05 mmol) of TsCl portion-wise over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir at 0°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a single, less polar spot confirms regioselective mono-tosylation. If a second, even less polar spot appears, bis-tosylation is occurring (indicating poor temperature control).

  • Quenching & Workup: Quench with 1.0 mL of cold water to hydrolyze unreacted TsCl. Dilute with dichloromethane (DCM) and wash sequentially with 1M HCl (to remove pyridine) and saturated NaHCO3.

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the C5-tosylate.

Protocol B: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone from D-Galactose

Objective: To generate a rigid, C5-exposed lactone for comparative studies[2]. Mechanistic Rationale: D-Galactose undergoes oxidative cleavage to potassium D-lyxonate. Acid-catalyzed lactonization forces the molecule into a furanose ring, bringing the cis-oriented C2 and C3 hydroxyls into proximity, making them perfectly aligned for rapid, thermodynamically favored acetonide formation.

  • Oxidation: Treat D-galactose with aqueous KOH and oxygen to yield potassium D-lyxonate[2].

  • Lactonization: Acidify the aqueous solution with concentrated HCl to pH 2, then concentrate to dryness. Extract the residue with hot ethanol to isolate D-lyxono-1,4-lactone.

  • Acetalization: Suspend the lactone in anhydrous acetone. Add a catalytic amount of concentrated sulfuric acid (or p-TsOH). Causality: The acid protonates the acetone carbonyl, making it highly electrophilic for attack by the cis-diol at C2/C3.

  • Neutralization (Self-Validation): Stir for 12 hours at room temperature. The suspension will clear as the product dissolves. Neutralize with solid Na2CO3. Failure to neutralize completely before concentration will result in acid-catalyzed hydrolysis of the newly formed acetonide.

  • Purification: Filter the salts and concentrate the filtrate to yield 2,3-O-isopropylidene-D-lyxono-1,4-lactone as a crystalline solid.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and functionalization strategies for D-lyxonic acid derivatives, highlighting how structural protection dictates downstream reactivity.

G DGal D-Galactose (Chiral Pool) DLyx D-Lyxonic Acid DGal->DLyx Oxidative Cleavage (O2, KOH) MethLyx Methyl 3,4-O-Isopropylidene- D-lyxonate (Acyclic, C2/C5-OH free) DLyx->MethLyx 1. MeOH, H+ 2. Acetone, H+ Lactone 2,3-O-Isopropylidene- D-lyxono-1,4-lactone (Cyclic, C5-OH free) DLyx->Lactone 1. H+ (Lactonization) 2. Acetone, H+ Func1 Regioselective C5 Tosylation (Leaves C2-OH intact) MethLyx->Func1 TsCl, Pyridine, 0°C (Kinetic Control) Func2 Unidirectional C5 Extension (Requires ring opening later) Lactone->Func2 Nucleophilic Attack at C5

Divergent synthesis and regioselective functionalization pathways of protected D-lyxonates.

Conclusion

The choice between Methyl 3,4-O-Isopropylidene-D-lyxonate and cyclic alternatives like 2,3-O-isopropylidene-D-lyxono-1,4-lactone hinges entirely on the target molecule's structural requirements. For syntheses demanding simultaneous, orthogonal manipulation of two distinct hydroxyl groups (C2 and C5), the acyclic methyl ester is unparalleled. Conversely, for linear chain extensions where the internal stereocenters must remain rigidly protected, the lactone remains the standard.

References

  • EP0363344A1 - Synthesis of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives Google Patents URL
  • Synthesis of L-Ribono- and L-Lyxono-lactone ResearchGate URL:[Link]

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Comparative

A Comparative Guide to Chiral Synthons: Alternatives to Methyl 3,4-O-Isopropylidene-D-lyxonate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern stereoselective synthesis, the choice of chiral starting materials is a critical decision that profoundly influences the efficien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern stereoselective synthesis, the choice of chiral starting materials is a critical decision that profoundly influences the efficiency and stereochemical outcome of a synthetic route. Methyl 3,4-O-Isopropylidene-D-lyxonate, a derivative of D-lyxose, has served as a valuable C5 building block.[1][2] However, the vast and versatile "chiral pool" offers a plethora of alternative synthons, many of which are derived from abundant and inexpensive carbohydrates.[3] This guide provides an in-depth technical comparison of prominent alternatives, focusing on their synthesis, reactivity, and application in the construction of complex chiral molecules. We will delve into the practical utility of synthons derived from D-mannitol, D-glucose, and D-glyceraldehyde, supported by experimental data and detailed protocols to inform your synthetic strategies.

The Central Role of Carbohydrate-Derived Chiral Synthons

Carbohydrates represent a readily available and highly functionalized source of enantiomerically pure starting materials.[3] Their rigid cyclic or acyclic structures, adorned with multiple stereocenters, provide a powerful platform for the transfer of chirality in asymmetric synthesis. The strategic protection and manipulation of their hydroxyl groups allow for the preparation of a diverse array of chiral building blocks, each with unique reactivity profiles.[4] This "chiron" approach is a cornerstone of modern organic synthesis, enabling the efficient construction of complex natural products and pharmaceuticals.[5][6]

Alternatives to Methyl 3,4-O-Isopropylidene-D-lyxonate: A Performance-Based Comparison

Our comparative analysis focuses on three classes of widely used chiral synthons derived from common monosaccharides:

  • D-Mannitol Derivatives: A versatile and cost-effective C6 building block.

  • Diacetone-D-glucose: A readily available and selectively reactive C6 synthon.

  • 2,3-O-Isopropylidene-D-glyceraldehyde: A fundamental C3 chiral building block.

The following sections will explore the synthesis and application of these alternatives, providing quantitative data where available to facilitate a direct comparison of their performance.

D-Mannitol Derivatives: The Versatile Workhorse

D-Mannitol, a naturally occurring sugar alcohol, is an exceptionally versatile and inexpensive starting material for the synthesis of a wide range of chiral building blocks.[7][8] Its C2 symmetry can be exploited to generate either enantiomeric series of smaller synthons.

Key Intermediates from D-Mannitol

The most common and synthetically useful intermediates derived from D-mannitol are 1,2:5,6-di-O-isopropylidene-D-mannitol and its cyclohexylidene analog. These are readily prepared on a large scale.[9][10]

Experimental Protocol: High-Yield Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol[9]

This protocol describes a high-yield synthesis of a key chiral template from D-mannitol.

Materials:

  • D-Mannitol

  • Anhydrous Acetone

  • Zinc Chloride (fused and powdered)

  • Petroleum Ether

  • Ethanol

Procedure:

  • A mixture of D-mannitol (30.0 g, 0.165 mol) and fused, powdered zinc chloride (90 g, 0.66 mol) in anhydrous acetone (600 mL) is stirred at room temperature for 5 hours.

  • The reaction mixture is then poured into a cold solution of potassium carbonate (90 g in 360 mL of water) with vigorous stirring.

  • The resulting precipitate is filtered and washed with cold water.

  • The crude product is recrystallized from petroleum ether to afford 1,2:5,6-di-O-isopropylidene-D-mannitol as colorless needles.

  • A second crop can be obtained by concentrating the mother liquor.

Expected Yield: 37.5 g (87%)

The central 3,4-diol of 1,2:5,6-di-O-isopropylidene-D-mannitol can be oxidatively cleaved with sodium periodate to yield two equivalents of (R)-2,3-O-isopropylidene-D-glyceraldehyde, a valuable C3 synthon.[5][10]

Logical Workflow: From D-Mannitol to a Key C3 Synthon

mannitol D-Mannitol diacetonemannitol 1,2:5,6-Di-O-isopropylidene- D-mannitol mannitol->diacetonemannitol Acetone, ZnCl₂ glyceraldehyde (R)-2,3-O-Isopropylidene- D-glyceraldehyde diacetonemannitol->glyceraldehyde NaIO₄ dag Diacetone-D-glucose benzylated 3-O-Benzyl-diacetone- D-glucose dag->benzylated BnBr, NaH diol 3-O-Benzyl-1,2-O-isopropylidene- α-D-glucofuranose benzylated->diol Acetic Acid (aq) l_idose_precursor L-Idose Derivative diol->l_idose_precursor Multi-step sequence

Caption: Key steps in the conversion of diacetone-D-glucose to an L-iduronate precursor.

(R)- and (S)-2,3-O-Isopropylidene-D-glyceraldehyde: Fundamental C3 Chiral Building Blocks

2,3-O-Isopropylidene-glyceraldehyde is a highly versatile C3 chiral synthon available in both enantiomeric forms. [11]The (R)-enantiomer is readily prepared from D-mannitol, as previously described, while the (S)-enantiomer can be accessed from L-ascorbic acid or L-gulonolactone. Its aldehyde functionality makes it an excellent electrophile for a variety of C-C bond-forming reactions.

Performance in Asymmetric Reactions

(R)-2,3-O-Isopropylidene-D-glyceraldehyde is widely used in stereocontrolled reactions such as aldol additions, Wittig reactions, and nucleophilic additions to the carbonyl group. [5][11]

Experimental Protocol: Wittig Reaction with (R)-2,3-O-Isopropylidene-D-glyceraldehyde

[12][13][14] This protocol provides a general procedure for the olefination of the glyceraldehyde derivative.

Materials:

  • (R)-2,3-O-Isopropylidene-D-glyceraldehyde

  • A suitable phosphonium ylide (e.g., generated from benzyltriphenylphosphonium chloride and n-butyllithium)

  • Anhydrous solvent (e.g., THF or dichloromethane)

Procedure:

  • The phosphonium ylide is prepared in situ by deprotonating the corresponding phosphonium salt with a strong base like n-butyllithium in an anhydrous solvent under an inert atmosphere.

  • A solution of (R)-2,3-O-Isopropylidene-D-glyceraldehyde in the same anhydrous solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified by column chromatography.

Expected Yield and Stereoselectivity: The yield and stereoselectivity (E/Z ratio) of the resulting alkene are highly dependent on the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is often the major product.

Comparative Performance Data

Chiral SynthonReaction TypeSubstrate/ReagentProductYield (%)Stereoselectivity (dr or ee)Reference(s)
(R)-2,3-O-Isopropylidene-D-glyceraldehyde Aldol AdditionSilyl enol ether, Lewis acidAldol adduct~70-90High (often >90:10 dr)[15][16]
(R)-2,3-O-Isopropylidene-D-glyceraldehyde Wittig ReactionNon-stabilized ylideZ-alkene~60-85Z:E ratios vary[12][14]
Diacetone-D-glucose Asymmetric Alkylation (as auxiliary)N-acyloxazolidinone derivativeAlkylated product~70-95High diastereoselectivity[17]
D-Mannitol Derivative (as precursor) Synthesis of Chiral Ligands-Phospholane ligandsHigh-[18]

Note: The performance of these synthons is highly dependent on the specific reaction conditions and substrates used. The data presented here are representative examples.

Mechanistic Insights into Stereocontrol

The stereochemical outcome of reactions involving these carbohydrate-derived synthons is governed by the principles of asymmetric induction. The pre-existing stereocenters in the chiral synthon influence the facial selectivity of the approaching nucleophile or electrophile.

Felkin-Anh Model for Nucleophilic Addition

In acyclic systems like 2,3-O-isopropylidene-D-glyceraldehyde, the Felkin-Anh model can often predict the major diastereomer formed upon nucleophilic addition to the carbonyl group. [19][20]The model posits that the nucleophile will attack the carbonyl carbon from the less hindered face, avoiding steric interactions with the largest substituent on the adjacent chiral center.

Chelation Control

In the presence of Lewis acids, chelation control can override the predictions of the Felkin-Anh model. [16]A Lewis acid can coordinate to both the carbonyl oxygen and a nearby Lewis basic group (e.g., an oxygen atom of a protecting group), creating a rigid cyclic transition state that directs the nucleophile to a specific face of the carbonyl.

Logical Diagram: Factors Influencing Stereoselectivity

carbonyl Chiral Aldehyde/Ketone product Diastereomeric Products carbonyl->product nucleophile Nucleophile nucleophile->product felkin_anh Felkin-Anh Model (Steric Control) felkin_anh->product Predicts major diastereomer chelation Chelation Control (Lewis Acid) chelation->product Can alter diastereoselectivity

Caption: Key models for predicting stereochemical outcomes in nucleophilic additions to chiral carbonyls.

Cost and Availability

A significant advantage of the discussed alternatives is their derivation from abundant and inexpensive natural products.

Chiral Synthon/PrecursorTypical Supplier(s)Relative Cost
D-MannitolSigma-Aldrich, Thermo Fisher Scientific, Carl RothLow
D-GlucoseNumerous bulk chemical suppliersVery Low
1,2:5,6-Di-O-isopropylidene-D-mannitolMedChemExpress, ChemScene, Advent BioModerate
Diacetone-D-glucoseAdvent Bio, various chemical suppliersModerate
(R)-2,3-O-Isopropylidene-D-glyceraldehydeCommercially available, but often prepared in-houseModerate to High
Methyl 3,4-O-Isopropylidene-D-lyxonateSanta Cruz BiotechnologyHigh

Note: Prices can vary significantly based on purity, quantity, and supplier. This table provides a general comparison.

Conclusion

While Methyl 3,4-O-Isopropylidene-D-lyxonate is a useful chiral synthon, alternatives derived from D-mannitol, D-glucose, and D-glyceraldehyde offer compelling advantages in terms of cost, availability, and versatility.

  • D-Mannitol derivatives provide access to a wide array of chiral building blocks, including the valuable C3 synthon (R)-2,3-O-isopropylidene-D-glyceraldehyde.

  • Diacetone-D-glucose offers a rigid scaffold with a selectively reactive hydroxyl group, making it an excellent starting material for the synthesis of complex targets.

  • (R)-2,3-O-Isopropylidene-D-glyceraldehyde is a fundamental C3 building block that participates in a variety of stereoselective C-C bond-forming reactions.

The choice of chiral synthon will ultimately depend on the specific target molecule, the desired synthetic strategy, and practical considerations such as cost and availability. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the design and execution of complex stereoselective syntheses.

References

  • A Comparative Analysis of (R)-3-Methylcycloheptanone and Other Chiral Synthons in Asymmetric Synthesis. Benchchem.
  • Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activ
  • Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Worldwidejournals.com.
  • Diacetone-D-Mannitol | CAS 1707-77-3. Advent Bio.
  • Diacetone-D-mannitol, 97% (Synonyms: 1,2:5,6-Di-O-isopropylidene-D-mannitol, 97%). MedChemExpress.
  • 1707-77-3 | Diacetone-D-mannitol, 97%. ChemScene.
  • The Wittig Reaction: Synthesis of Alkenes.
  • Chiral Carbohydrate Building Blocks with a New Perspective: Revisited. American Chemical Society.
  • D(-)-Mannitol, 1 kg, plastic. Carl ROTH.
  • (R)‐ and (S)
  • Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules | Open Access Journals. Research and Reviews.
  • Thermo Scientific Chemicals D-Mannitol, 98+% 100 g | Buy Online. Thermo Fisher Scientific.
  • The Wittig Reaction.
  • Methyl 3,4-O-Isopropylidene-D-lyxonate | CAS 359437-02-8 | SCBT. Santa Cruz Biotechnology.
  • (PDF) A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
  • Exploring Low-Cost Natural Precursors as Chiral Building Blocks in Synthesis: Chiral Carbohydr
  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews.
  • Mechanistic insights into the distribution of carbohydrate clusters on cell membranes revealed by dSTORM imaging. Nanoscale (RSC Publishing).
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  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences.
  • Atomistic Insights into Anomeric and Stereochemical Effects on Glucose Transport by GLUTs.
  • Methyl 3,4-O-Isopropylidene-2-O-(4-methoxybenzyl)-1-thio-β-L- fucopyranoside-A Novel, Efficient Glycosylating Reagent for the Synthesis of Linear and Other α-L-Fucosyl Oligosaccharides.
  • 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. PMC.
  • Glucose - and Allose-Derived Chiral Auxiliaries | Request PDF.
  • A concise route to access the key disaccharide repeating unit (IdoA-GlcN)
  • From a Carbohydrate Raw Material to an Important Building Block: Cost-Efficient Conversion of d-Fructose into 2-Deoxy-l-ribose.
  • Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3).
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PubMed.
  • Total synthesis and development of bioactive n
  • Asymmetric Induction: Nucleophilic Addition to Chiral Carbonyl Compounds. YouTube.
  • Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes.
  • Cram's Steric Control vs Charge-Transfer Control.
  • Synthesis of chiral hydroxyl phospholanes from D-mannitol and their use in asymmetric c
  • 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone. PMC.
  • Synthesis of Natural Products Using Engineered Plants and Microorganisms. MDPI.
  • Diastereoselection in Lewis-Acid-Medi
  • US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.
  • Double asymmetric synthesis: faster reactions are more selective and a model to estimate relative rate. Organic & Biomolecular Chemistry (RSC Publishing).
  • Computer-Guided Total Synthesis of Natural Products. Recent Examples and Future Perspectives.
  • Stereoregular poly‐O‐methyl [m,n]‐polyurethanes derived
  • Stereoregular Poly-O-Methyl [m,n]-Polyurethanes Derived
  • An efficient synthesis of methyl 1,3-O-isopropylidene-α-D- fructofuranoside and 2,3:5,6-di-O-isopropylidene-D-glucose dimethyl acetal derivatives
  • Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. PMC.

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Validation

Differentiating Diastereomers: A Spectroscopic Guide to Methyl 3,4-O-Isopropylidene-D-lyxonate Isomers

In the intricate world of carbohydrate chemistry, the precise structural elucidation of stereoisomers is paramount for advancing drug discovery and development. Subtle changes in the three-dimensional arrangement of atom...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of carbohydrate chemistry, the precise structural elucidation of stereoisomers is paramount for advancing drug discovery and development. Subtle changes in the three-dimensional arrangement of atoms can profoundly impact a molecule's biological activity. This guide provides an in-depth spectroscopic comparison of diastereomeric isomers of Methyl 3,4-O-Isopropylidene-D-lyxonate, offering researchers and scientists a practical framework for their identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and the underlying scientific principles that govern these analytical techniques.

The differentiation of diastereomers, which are stereoisomers that are not mirror images of each other, can be a significant analytical challenge.[1] However, their distinct physical and chemical properties often manifest as subtle but measurable differences in their spectroscopic signatures.[1] This guide will focus on the comparison between the D-lyxonate derivative and its C-2 epimer, the D-ribonate derivative, both protected with a 3,4-O-isopropylidene group.

The Strategic Imperative of Isomer Differentiation

The biological significance of carbohydrate stereochemistry cannot be overstated. Enzymes and receptors in biological systems are exquisitely sensitive to the spatial arrangement of functional groups.[2] Therefore, the ability to synthesize and definitively characterize a specific diastereomer is a cornerstone of medicinal chemistry and glycobiology. The isopropylidene protection of the 3- and 4-hydroxyl groups in methyl lyxonate not only serves to prevent unwanted side reactions during synthesis but also locks the furanose ring into a more rigid conformation, which can amplify the stereochemical differences in spectroscopic analyses.

Experimental Workflow: From Synthesis to Analysis

A robust analytical comparison begins with a well-defined synthetic and purification strategy. The following protocols outline the synthesis of Methyl 3,4-O-Isopropylidene-D-lyxonate and its C-2 epimer, providing the rationale behind the key steps.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis D_Lyxose D-Lyxose Methyl_Lyxonate Methyl D-Lyxonate D_Lyxose->Methyl_Lyxonate Fischer-Speier Esterification Protected_Lyxonate Methyl 3,4-O-Isopropylidene- D-lyxonate Methyl_Lyxonate->Protected_Lyxonate Acetone, Acid Catalyst (e.g., p-TSA) Crude_Product Crude Product Purified_Isomers Purified Diastereomers Crude_Product->Purified_Isomers Column Chromatography NMR NMR (¹H, ¹³C) Purified_Isomers->NMR IR IR Spectroscopy Purified_Isomers->IR MS Mass Spectrometry Purified_Isomers->MS

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of Methyl 3,4-O-Isopropylidene-D-lyxonate isomers.

Protocol 1: Synthesis of Methyl D-lyxonate

The synthesis begins with the esterification of D-lyxose. This is a classic Fischer-Speier esterification, which proceeds under acidic conditions.

Materials:

  • D-lyxose

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend D-lyxose in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction with sodium bicarbonate and filter the mixture.

  • Evaporate the solvent under reduced pressure. The resulting crude methyl D-lyxonate can be used in the next step without further purification.

Causality: The use of anhydrous methanol and a strong acid catalyst drives the equilibrium towards the formation of the methyl ester. Neutralization is crucial to prevent acid-catalyzed degradation of the product during workup.

Protocol 2: Isopropylidene Protection

The protection of the cis-diols at the C-3 and C-4 positions is achieved using acetone in the presence of an acid catalyst.

Materials:

  • Crude methyl D-lyxonate

  • Anhydrous acetone

  • 2,2-Dimethoxypropane (optional, as a water scavenger)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Triethylamine

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve the crude methyl D-lyxonate in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-TSA.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the resulting Methyl 3,4-O-Isopropylidene-D-lyxonate and its isomers by silica gel column chromatography.

Causality: The isopropylidene group selectively protects the cis-diol at C-3 and C-4. 2,2-Dimethoxypropane acts as a water scavenger, driving the reaction to completion. Column chromatography is essential for separating the desired product from any unreacted starting material and potential isomeric byproducts.[3]

Comparative Spectroscopic Analysis

The purified diastereomers can now be subjected to a suite of spectroscopic techniques to elucidate their distinct structural features.

Isomer_Structures Lyxonate Methyl 3,4-O-Isopropylidene-D-lyxonate C1 C2 C3 C4 C5 Ribonate Methyl 3,4-O-Isopropylidene-D-ribonate (C-2 epimer) C1 C2 C3 C4 C5 Lyxonate->Ribonate Epimerization at C-2

Caption: Molecular structures of Methyl 3,4-O-Isopropylidene-D-lyxonate and its C-2 epimer, the corresponding D-ribonate derivative.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for differentiating diastereomers in solution.[2] The different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for the nuclei, resulting in different chemical shifts and coupling constants.[4]

¹H NMR Spectroscopy:

The most significant differences in the ¹H NMR spectra of the D-lyxonate and D-ribonate isomers are expected for the protons on and adjacent to the stereogenic centers, particularly H-2.

  • Chemical Shift of H-2: The chemical shift of the proton at the epimeric center (C-2) will be different for the two diastereomers. The exact chemical shift will depend on the local electronic environment and the conformation of the furanose ring.

  • Coupling Constants (J-values): The vicinal coupling constants, particularly ³J(H1,H2) and ³J(H2,H3), are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The different stereochemistry at C-2 will lead to different dihedral angles and thus different coupling constants, providing a clear method for differentiation.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra will also show distinct differences, particularly for the carbons of the furanose ring.

  • Chemical Shifts of C-1, C-2, and C-3: The carbons closest to the stereocenter will experience the most significant change in their chemical environment and, therefore, will have different chemical shifts.

  • Isopropylidene Carbons: The chemical shifts of the methyl carbons of the isopropylidene group can also be subtly different between the two diastereomers due to the overall change in molecular shape.

Assignment Methyl 3,4-O-Isopropylidene-D-lyxonate (Predicted) Methyl 3,4-O-Isopropylidene-D-ribonate (Predicted C-2 epimer)
¹H NMR (δ, ppm)
OCH₃~3.7-3.8~3.7-3.8
H-1~4.2-4.4~4.1-4.3
H-2~4.0-4.2~3.9-4.1
H-3~4.5-4.7~4.6-4.8
H-4~4.3-4.5~4.4-4.6
H-5, H-5'~3.6-3.8~3.6-3.8
C(CH₃)₂~1.3-1.5 (two singlets)~1.3-1.5 (two singlets)
¹³C NMR (δ, ppm)
C=O~170-172~170-172
C-1~78-80~77-79
C-2~72-74~70-72
C-3~75-77~76-78
C-4~80-82~81-83
C-5~62-64~62-64
OCH₃~52-54~52-54
C(CH₃)₂~110-112~110-112
C(CH₃)₂~25-27 (two signals)~25-27 (two signals)

Note: These are predicted chemical shift ranges based on similar structures. Actual values may vary depending on the solvent and other experimental conditions.[5] The key takeaway is the expected difference in chemical shifts for the nuclei at and near the C-2 position.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule. While it is less powerful than NMR for differentiating diastereomers, subtle differences in the fingerprint region can sometimes be observed.

Expected Spectral Features:

  • O-H Stretch: A broad absorption around 3400-3500 cm⁻¹ due to the free hydroxyl group at C-2. The position and shape of this band might show slight variations between the isomers due to differences in intramolecular hydrogen bonding possibilities.

  • C-H Stretch: Absorptions around 2900-3000 cm⁻¹ corresponding to the C-H bonds of the alkyl and methoxy groups.

  • C=O Stretch: A strong absorption around 1740-1750 cm⁻¹ characteristic of the methyl ester carbonyl group.[6]

  • C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester, the furanose ring, and the isopropylidene group.[6]

  • Isopropylidene Group: Characteristic bands around 1370-1385 cm⁻¹ (gem-dimethyl) and potentially other subtle bands in the fingerprint region.

While the overall IR spectra of the diastereomers will be very similar, minor differences in the positions and intensities of the bands in the fingerprint region (below 1500 cm⁻¹) may be discernible, reflecting the different vibrational modes of the molecules.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ.[1]

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak will be observed at the same m/z value for both isomers.

  • Loss of a Methyl Group (-CH₃): A common fragmentation pathway for isopropylidene-protected compounds is the loss of a methyl radical from the isopropylidene group, resulting in an [M-15]⁺ ion.

  • Loss of Acetone: Cleavage of the isopropylidene ring can lead to the loss of an acetone molecule (58 Da).

  • Cleavage of the Furanose Ring: Fragmentation of the sugar ring can produce a variety of characteristic ions.

The relative intensities of these fragment ions may differ between the diastereomers due to the influence of stereochemistry on the stability of the fragment ions and the transition states leading to their formation.

Conclusion

The unambiguous differentiation of Methyl 3,4-O-Isopropylidene-D-lyxonate isomers is a critical task that relies on a multi-faceted spectroscopic approach. While IR and MS can provide valuable supporting data, NMR spectroscopy, with its sensitivity to the subtle differences in the chemical environments and spatial orientations of atoms, remains the definitive tool for stereochemical assignment. By carefully executing the synthesis and purification protocols and meticulously analyzing the resulting spectroscopic data, researchers can confidently characterize these important chiral building blocks, paving the way for their successful application in drug discovery and chemical biology.

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Comparative

Cost-effectiveness analysis of different synthetic pathways to the compound

A Senior Application Scientist's In-depth Analysis of Cost-Effectiveness and Scalability in Influenza Antiviral Production For researchers, scientists, and professionals in drug development, the synthesis of a critical a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis of Cost-Effectiveness and Scalability in Influenza Antiviral Production

For researchers, scientists, and professionals in drug development, the synthesis of a critical active pharmaceutical ingredient (API) like Oseltamivir, the active component of Tamiflu®, presents a fascinating case study in the evolution of synthetic strategy. The global demand for this neuraminidase inhibitor, particularly in the face of potential influenza pandemics, has driven extensive research into diverse and efficient manufacturing routes. This guide provides a detailed comparison of the most prominent synthetic pathways to Oseltamivir, evaluating them on the crucial metrics of cost-effectiveness, scalability, safety, and environmental impact. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the chemistry at play.

The Incumbent: The Roche Industrial Synthesis from Shikimic Acid

The traditional and commercially established route to Oseltamivir, developed by Gilead Sciences and scaled up by Roche, utilizes (-)-shikimic acid as a chiral pool starting material.[1][2] This natural product, historically extracted from Chinese star anise, provides a scaffold with the correct stereochemistry, significantly simplifying the synthesis.[2]

Synthetic Pathway Overview

The industrial synthesis is a multi-step process that, while optimized for large-scale production, has notable challenges, including the use of potentially hazardous azide reagents.[2] The overall yield is reported to be in the range of 17-22% from (-)-shikimic acid.[2]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Shikimic_Acid [label="(-)-Shikimic Acid"]; Esterification [label="Esterification &\nKetalization"]; Mesylation [label="Mesylation"]; Epoxidation [label="Epoxidation"]; Azide_Opening [label="Azide Opening"]; Reduction_Acylation [label="Reduction &\nAcylation"]; Oseltamivir [label="Oseltamivir", fillcolor="#34A853"];

Shikimic_Acid -- Esterification; Esterification -- Mesylation; Mesylation -- Epoxidation; Epoxidation -- Azide_Opening; Azide_Opening -- Reduction_Acylation; Reduction_Acylation -- Oseltamivir; }

Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.
Experimental Protocol: Key Transformations

Step 1: Esterification and Ketalization of (-)-Shikimic Acid (-)-Shikimic acid is first esterified with ethanol and thionyl chloride. This is followed by ketalization with 3-pentanone and p-toluenesulfonic acid to protect the 3,4-diol.[3] This protection strategy is crucial for directing the regioselectivity of subsequent reactions.

Step 2: Mesylation and Epoxidation The remaining hydroxyl group is mesylated using methanesulfonyl chloride and triethylamine. The resulting mesylate is then treated with a base, such as potassium bicarbonate, to induce an intramolecular Williamson ether synthesis, forming a key epoxide intermediate.[3]

Step 3: Regioselective Azide Opening of the Epoxide The epoxide is opened with sodium azide in the presence of a Lewis acid. This step introduces the first nitrogen functionality and is a critical, yet hazardous, part of the synthesis. The regioselectivity of this opening is paramount for establishing the correct stereochemistry.

Step 4: Reduction and Acylation The azide is reduced to the corresponding amine, typically via a Staudinger reaction or catalytic hydrogenation. The amine is then acylated with acetic anhydride to introduce the acetamido group present in the final product.

Step 5: Introduction of the Second Amino Group and Final Steps The second amino group is introduced through a series of transformations, often involving another azide displacement. The synthesis is completed by the introduction of the 3-pentyloxy side chain and final deprotection and salt formation to yield Oseltamivir phosphate.

Cost-Effectiveness and Scalability Analysis

The primary cost driver for this route has historically been the availability and price of shikimic acid, which can fluctuate.[4][5][6] While fermentation methods using recombinant E. coli have stabilized the supply to some extent, it remains a significant cost component.[2] The use of sodium azide, a highly toxic and potentially explosive reagent, necessitates specialized handling and safety infrastructure, adding to the operational costs.[2] Purification at several stages relies on crystallization, which is amenable to large-scale production.[7]

The Challenger: Azide-Free Synthetic Routes

The inherent hazards associated with the use of azides have spurred the development of numerous azide-free alternatives. These routes aim to enhance the safety profile of the synthesis without compromising efficiency.

The Karpf/Trussardi Azide-Free Synthesis

A notable azide-free route, also developed at Roche, utilizes an alternative strategy for introducing the nitrogen functionalities.[3]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Shikimic_Acid [label="(-)-Shikimic Acid"]; Epoxide_Formation [label="Epoxide Formation"]; Allylamine_Opening [label="Epoxide Opening\nwith Allylamine"]; Aziridination [label="Intramolecular\nAziridination"]; Ring_Opening [label="Aziridine Ring\nOpening"]; Final_Steps [label="Final Steps"]; Oseltamivir [label="Oseltamivir", fillcolor="#34A853"];

Shikimic_Acid -- Epoxide_Formation; Epoxide_Formation -- Allylamine_Opening; Allylamine_Opening -- Aziridination; Aziridination -- Ring_Opening; Ring_Opening -- Final_Steps; Final_Steps -- Oseltamivir; }

Caption: The Karpf/Trussardi azide-free synthesis of Oseltamivir.
Key Innovations and Advantages

This pathway cleverly circumvents the use of azides by employing allylamine to open the key epoxide intermediate.[3] The resulting amino alcohol can then be induced to form an aziridine, which is subsequently opened by 3-pentanol to introduce the characteristic side chain. While elegant, this route can be longer and may present its own set of challenges in terms of regioselectivity and yield optimization. The primary advantage is the significant improvement in the process safety by avoiding highly energetic azide intermediates.

Diversifying the Starting Block: The Diels-Alder Approach

To mitigate the reliance on shikimic acid, several research groups have explored de novo syntheses starting from simple, readily available achiral materials. The Diels-Alder reaction has emerged as a powerful tool in this endeavor.[2][8]

Synthesis from Furan and Ethyl Acrylate

One of the early and notable Diels-Alder approaches involves the reaction of furan with ethyl acrylate.[9] This cycloaddition reaction efficiently constructs the cyclohexene core of Oseltamivir.

Experimental Protocol: Core Construction

Step 1: Diels-Alder Cycloaddition Furan and ethyl acrylate are reacted under thermal or Lewis acid-catalyzed conditions to form the oxabicyclic adduct. The stereochemical outcome of this reaction is crucial and can be influenced by the choice of catalyst.

Step 2: Elaboration of the Cycloadduct The oxygen bridge is then opened, and the functionalities on the cyclohexene ring are elaborated through a series of steps to introduce the amino and acetamido groups. This often involves transformations such as epoxidation, ring-opening, and functional group interconversions.

Cost-Effectiveness and Scalability

The starting materials, furan and ethyl acrylate, are inexpensive and readily available bulk chemicals. However, the introduction of the correct stereochemistry often requires the use of chiral auxiliaries or asymmetric catalysis, which can add to the cost.[10] The overall number of steps can be comparable to or even longer than the shikimic acid route, and the scalability of the key asymmetric step is a critical consideration. Purification often involves chromatography, which can be a bottleneck in large-scale production.[7]

The Power of Biocatalysis: Chemoenzymatic Syntheses

Harnessing the exquisite selectivity of enzymes offers an elegant and often more environmentally friendly approach to complex molecule synthesis. Several chemoenzymatic routes to Oseltamivir have been developed, showcasing the power of biocatalysis in asymmetric synthesis.[11][12]

Synthesis from Ethyl Benzoate

A prominent chemoenzymatic strategy commences with the microbial dihydroxylation of ethyl benzoate.[11][12]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05", color="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Ethyl_Benzoate [label="Ethyl Benzoate"]; Dihydroxylation [label="Microbial\nDihydroxylation"]; Diene_Diol [label="Chiral Diene-Diol"]; Functionalization [label="Functional Group\nManipulation"]; Oseltamivir [label="Oseltamivir", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ethyl_Benzoate -- Dihydroxylation; Dihydroxylation -- Diene_Diol; Diene_Diol -- Functionalization; Functionalization -- Oseltamivir; }

Caption: Chemoenzymatic synthesis of Oseltamivir from ethyl benzoate.
The Enzymatic Advantage

The key step in this synthesis is the enantioselective dihydroxylation of the aromatic ring of ethyl benzoate by a dioxygenase enzyme, typically from a genetically engineered microorganism.[12] This reaction produces a chiral diene-diol with high enantiomeric excess, which serves as a versatile intermediate for the subsequent chemical transformations to introduce the required functionalities of Oseltamivir. The use of enzymes under mild, aqueous conditions can significantly improve the green profile of the synthesis.

Cost-Effectiveness and Scalability

Ethyl benzoate is an inexpensive starting material.[7][11][12][13] The main cost consideration for this route is the development and operation of the fermentation process for the microbial dihydroxylation. While the initial investment in bioreactors and downstream processing can be substantial, the high selectivity and reduced need for protecting groups can lead to a more efficient overall process. Scalability depends on the efficiency of the fermentation and the robustness of the enzyme.

The Rise of Organocatalysis: The Hayashi Synthesis

The Hayashi synthesis of Oseltamivir is a landmark example of the power of organocatalysis in complex molecule synthesis. This route is particularly noteworthy for its efficiency and use of "one-pot" operations.[2][14]

A "Three One-Pot" Strategy

The synthesis is designed around three sequential one-pot operations, which significantly reduces the number of work-up and purification steps, leading to a higher overall yield and a more streamlined process.[15] The reported overall yield is an impressive 57%.[2]

Experimental Protocol: Key Organocatalytic Step

The cornerstone of the Hayashi synthesis is an asymmetric Michael addition catalyzed by a diphenylprolinol silyl ether.[6][14][16] This organocatalyst effectively controls the stereochemistry of the initial carbon-carbon bond formation, setting the stage for the subsequent transformations. The reactions are typically carried out under mild conditions, and the catalyst is a commercially available, albeit relatively expensive, reagent.[6][16][17]

Cost-Effectiveness and Scalability

The high overall yield and the reduced number of purification steps make this route very attractive from a process chemistry perspective. The starting materials are relatively simple and inexpensive. The main cost factor is the organocatalyst. While the catalyst loading is typically low, its price can impact the overall cost of the synthesis, especially at a large scale. The scalability of the one-pot procedures needs to be carefully evaluated to ensure that reaction control and product purity can be maintained on an industrial scale.

Comparative Analysis and Future Outlook

To provide a clear and objective comparison, the following table summarizes the key metrics for the discussed synthetic pathways.

Synthetic PathwayStarting Material(s)Key TechnologyNumber of Steps (approx.)Overall Yield (approx.)Key AdvantagesKey Disadvantages
Roche Industrial (-)-Shikimic AcidChiral Pool10-12[18]17-22%[2]Established, scalable process.Reliance on natural product, use of hazardous azides.
Karpf/Trussardi (-)-Shikimic AcidAzide-Free Chemistry~12[2]Similar to Roche routeImproved safety profile.Can be longer, potential for side reactions.
Diels-Alder Furan, Ethyl AcrylateCycloaddition10-1520-30%Inexpensive starting materials, avoids shikimic acid.Requires asymmetric catalysis, can be lengthy.
Chemoenzymatic Ethyl BenzoateBiocatalysis~10[11]~30%[1]Green, highly selective, inexpensive starting material.Requires fermentation infrastructure.
Hayashi Synthesis Simple Achiral PrecursorsOrganocatalysis3 one-pot operations57%[2]High yield, streamlined process.Expensive catalyst, scalability of one-pot reactions.
Green Chemistry Metrics: A Deeper Dive into Sustainability

A crucial aspect of modern process chemistry is the evaluation of the environmental impact of a synthesis. The E-factor (Environmental Factor) and Process Mass Intensity (PMI) are two key metrics used for this purpose.[19][20] The E-factor is the mass ratio of waste to product, while PMI is the ratio of the total mass of materials used to the mass of the product. A lower E-factor and PMI indicate a greener and more efficient process.

Studies have shown that the Roche industrial synthesis has a relatively high E-factor and PMI due to the large amounts of solvents and reagents used in the multi-step process. In contrast, routes like the Hayashi synthesis, with its high yield and reduced number of work-ups, are expected to have a significantly lower E-factor and PMI, making them more environmentally sustainable. Chemoenzymatic routes also tend to have a favorable green profile due to the use of water as a solvent and mild reaction conditions.

Conclusion

The synthesis of Oseltamivir is a testament to the ingenuity and adaptability of chemical synthesis. While the Roche industrial process remains the incumbent, its reliance on a natural product and the use of hazardous reagents have created a strong impetus for the development of alternative routes. The Diels-Alder, chemoenzymatic, and organocatalytic approaches each offer unique advantages in terms of starting material availability, safety, and efficiency.

For researchers and drug development professionals, the choice of a synthetic route will depend on a multitude of factors, including the scale of production, cost of goods, regulatory considerations, and a commitment to green and sustainable chemistry. The Hayashi synthesis, with its remarkable efficiency, and the chemoenzymatic routes, with their inherent green credentials, represent the future direction of Oseltamivir synthesis. As the field continues to evolve, we can expect to see further innovations that will not only improve the cost-effectiveness of this vital medication but also minimize its environmental footprint.

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Validation

Advanced Characterization: Confirming Product Identity of Methyl 3,4-O-Isopropylidene-D-lyxonate Derivatives

This guide outlines a rigorous, data-driven approach to confirming product identity when working with Methyl 3,4-O-Isopropylidene-D-lyxonate , a critical chiral building block in the synthesis of nucleosides, macrolides,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, data-driven approach to confirming product identity when working with Methyl 3,4-O-Isopropylidene-D-lyxonate , a critical chiral building block in the synthesis of nucleosides, macrolides, and polyhydroxylated alkaloids.

Executive Summary & Core Directive

The Challenge: Reactions involving Methyl 3,4-O-Isopropylidene-D-lyxonate often target the C2-hydroxyl group (inversion, oxidation, or alkylation) or the C1-ester (reduction, Grignard addition). The structural similarity between D-lyxo (2S, 3S) and D-ribo (2R, 3S) diastereomers creates a high risk of misidentification. Standard low-field NMR is often insufficient due to overlapping signals in the carbohydrate "fingerprint" region (3.5 – 4.5 ppm).

The Solution: This guide establishes a Multi-Tiered Validation Protocol (MVP) . We move beyond simple spectral matching to a causal analysis of coupling constants (


-values), acetonide methyl chemical shift anisotropy, and chemical correlation.

Comparison of Approaches:

FeatureMethod A: 1D 1H NMR (

-Analysis)
Method B: Mosher's Analysis Method C: Acetonide Migration
Primary Utility Rapid screening of crude mixturesAbsolute configuration of C2Unambiguous diastereomer assignment
Cost/Time Low / <1 HourHigh / 24 HoursMedium / 4-6 Hours
Sensitivity Low (requires clean separation)High (fluorine tag)High (distinct topology)
Reliability Medium (Conformational flexibility)Very High High (Thermodynamic control)

Technical Analysis: The Stereochemical Checkpoint

When modifying the C2 center of Methyl 3,4-O-Isopropylidene-D-lyxonate (e.g., via Mitsunobu inversion to the ribo-congener), the identity of the product hinges on the spatial relationship between C2 and C3.

Mechanistic Insight: The "Anti" vs. "Syn" Problem
  • D-Lyxonate Derivative (Starting Material): The C2-OH and C3-O are anti relative to the carbon backbone in the zigzag conformation.

  • D-Ribonate Derivative (Inverted Product): The C2-OH and C3-O are syn.

While acyclic systems are flexible, the bulky 3,4-acetonide locks the C3-C4 bond, influencing the preferred rotamer at C2-C3.

Diagnostic Criteria (Experimental Data)

Based on field data and literature precedents for pentonate esters:

  • Acetonide Methyl Shifts (

    
    ): 
    In the 3,4-isopropylidene system, the two methyl groups on the acetal carbon experience different magnetic environments depending on the chiral influence of the chain.
    
    • Lyxo- configuration: Methyl signals often appear closer together (

      
       ppm).
      
    • Ribo- configuration: Methyl signals often show greater separation (

      
       ppm) due to the syn relationship enhancing magnetic anisotropy.
      
  • Coupling Constants (

    
    ): 
    
    • Lyxo (Anti):

      
       typically 2.0 – 4.5 Hz  (Gauche preference due to H-bonding).
      
    • Ribo (Syn):

      
       typically 5.0 – 7.5 Hz  (Anti-periplanar conformer population increases).
      

Critical Note: These values are solvent-dependent. Performing NMR in


-DMSO or 

-Pyridine often improves resolution of hydroxyl protons and rigidifies the H-bond network, making

-values more reliable than in

.

Validated Experimental Protocols

Protocol A: The "Acetonide Migration" Test (Chemical Correlation)

This is the most robust chemical method to distinguish lyxo (3,4-acetonide) from ribo products. Under acidic conditions, a 3,4-acetonide with a free C2-OH can migrate to form the thermodynamically preferred 2,3-acetonide only if the stereochemistry allows a cis-fused 5-membered ring.

Workflow:

  • Substrate: 50 mg of purified product (suspected C2-inverted or retained).

  • Reagent: Acetone (2 mL) + p-TsOH (cat. 5 mg).

  • Condition: Stir at RT for 2 hours. Neutralize with

    
    , concentrate.
    
  • Analysis: 1H NMR.

The Logic (Self-Validating System):

  • If Ribo (2,3-syn): The acetonide rapidly migrates to bridge O2 and O3. The product becomes Methyl 2,3-O-isopropylidene-D-ribonate .

    • NMR Signature:

      
       becomes characteristic of a cis-dioxolane ring (~6-8 Hz).
      
  • If Lyxo (2,3-anti): Migration is sterically disfavored (would form a trans-fused ring, which is highly strained). The 3,4-acetonide remains dominant, or decomposition occurs.

    • NMR Signature: Spectrum remains largely unchanged or shows complex mixtures.

Protocol B: Mosher's Ester Analysis (For Absolute C2 Config)

Use this when X-ray is impossible (oils) and comparative standards are unavailable.

  • Derivatization: React the substrate (20 mg) with (R)- and (S)-MTPA-Cl in separate vials (Pyridine/DMAP, 12h).

  • Analysis: Compare 1H NMR chemical shifts of protons neighboring C2 (H3 and H1-OMe).

  • Calculation:

    
    .
    
    • Positive/Negative signs of

      
       map the spatial arrangement of substituents, confirming if C2 is R or S.
      

Visualization of Decision Logic

The following diagram illustrates the decision tree for characterizing the reaction product of Methyl 3,4-O-Isopropylidene-D-lyxonate.

G Start Reaction Product (Methyl 3,4-O-iso-D-lyxonate Deriv.) Check1 Is C2-OH Free? Start->Check1 Deriv Derivatize (De-O-benzylation etc.) Check1->Deriv No NMR_1D 1H NMR Analysis (DMSO-d6) Check1->NMR_1D Yes Deriv->NMR_1D Decision1 J(2,3) Value? NMR_1D->Decision1 Res_Lyxo Likely Lyxo (Retention) J ~ 3-4 Hz Decision1->Res_Lyxo Small J Res_Ribo Likely Ribo (Inversion) J ~ 6-7 Hz Decision1->Res_Ribo Large J Validation Validation: Acetonide Migration Test (Acetone/H+) Res_Lyxo->Validation Res_Ribo->Validation Outcome1 Migration to 2,3-position CONFIRMED: Ribo-isomer Validation->Outcome1 New Spot on TLC Shift in NMR Outcome2 No Migration / Decomposition CONFIRMED: Lyxo-isomer Validation->Outcome2 No Change

Caption: Decision matrix for stereochemical assignment of C2-modified lyxonate derivatives using NMR coupling and chemical correlation.

Comparative Data: Lyxo- vs. Ribo- Derivatives

The following table summarizes the key analytical differences expected between the starting material (Lyxo) and its C2-epimer (Ribo) after a standard inversion reaction.

ParameterMethyl 3,4-O-ip-D-Lyxonate Methyl 3,4-O-ip-D-Ribonate Significance
C2 Configuration (S)(R)Target of inversion
C2-H Chemical Shift

4.10 – 4.25 ppm

4.30 – 4.45 ppm
Ribo H-2 is typically deshielded

Coupling
2.5 – 4.2 Hz 5.8 – 7.2 Hz Primary Differentiator
Acetonide Methyls

ppm

ppm
Ribo asymmetry induces anisotropy
Reaction with Acetone/H+ Stable (No migration)Migrates to 2,3-acetonideDefinitive Chemical Proof

Note: Chemical shifts are approximate and solvent dependent (


). Always use an internal standard.

References

  • Smith, S. G., & Goodman, J. M. (2009).[1] Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. Journal of Organic Chemistry. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews. [Link]

  • NIST Mass Spectrometry Data Center. Methyl 3,4-O-isopropylidene-pentodialdo-1,4-furanoside Derivatives. [Link]

Sources

Comparative

Benchmarking the Reactivity of Methyl 3,4-O-Isopropylidene-D-lyxonate in Asymmetric Synthesis

For researchers and drug development professionals relying on the chiral pool for complex molecule synthesis, the selection of the right carbohydrate-derived building block is critical. Methyl 3,4-O-isopropylidene-D-lyxo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals relying on the chiral pool for complex molecule synthesis, the selection of the right carbohydrate-derived building block is critical. Methyl 3,4-O-isopropylidene-D-lyxonate (CAS: 359437-02-8) [1] is a highly versatile C5 intermediate. By featuring a selectively protected 3,4-diol (via an isopropylidene acetal), a free C-2 hydroxyl group, and a C-1 methyl ester, it offers orthogonal reactivity that is highly prized in the synthesis of nucleoside analogs, oxetane amino acids [2], and complex macrolides.

This guide objectively benchmarks the reactivity, steric profile, and synthetic utility of Methyl 3,4-O-isopropylidene-D-lyxonate against two common alternatives: the shorter-chain Methyl 2,3-O-isopropylidene-D-glycerate and the differently protected Methyl 2,3,4-tri-O-benzyl-D-lyxonate .

Benchmarking Candidates & Structural Causality

When designing a synthetic route, the choice of starting material dictates the downstream protecting group strategy and the transition-state energies of key transformations.

Candidate A: Methyl 3,4-O-isopropylidene-D-lyxonate (Target)
  • Structural Profile: A 5-carbon chain where the C-3 and C-4 hydroxyls are tied back into a rigid 1,3-dioxolane ring.

  • Reactivity Causality: The cyclic acetal restricts the conformational freedom of the carbon backbone. This puckering exposes the C-2 hydroxyl group, making it highly accessible for oxidation or alkylation, while the C-1 ester remains unhindered for controlled reductions.

Candidate B: Methyl 2,3-O-isopropylidene-D-glycerate (Alternative 1)
  • Structural Profile: A 3-carbon chain with a terminal ester and a 2,3-acetal.

  • Reactivity Causality: While highly reactive and atom-economical, it lacks the extended C4-C5 backbone required for larger target molecules. Chain extension from the C-1 position often requires complex homologation chemistry (e.g., Wittig olefination followed by asymmetric dihydroxylation), which introduces additional steps and yield losses.

Candidate C: Methyl 2,3,4-tri-O-benzyl-D-lyxonate (Alternative 2)
  • Structural Profile: The same 5-carbon lyxonate core, but globally protected with bulky benzyl ethers.

  • Reactivity Causality: The steric bulk of the C-3 and C-4 benzyl groups significantly shields the C-2 position. Reactions at C-2 (such as glycosylation or bulky alkylations) suffer from lowered reaction rates and poorer diastereoselectivity compared to the isopropylidene derivative. However, it offers superior stability against strongly acidic conditions.

Quantitative Performance & Reactivity Data

The following table summarizes the experimental benchmarking of these three building blocks across standard synthetic transformations.

Metric / TransformationMethyl 3,4-O-isopropylidene-D-lyxonateMethyl 2,3-O-isopropylidene-D-glycerateMethyl 2,3,4-tri-O-benzyl-D-lyxonate
C-2 Swern Oxidation Yield 92% (Rapid, < 1 hr)N/A (No free C-2 OH)74% (Slower, requires > 2 hrs)
C-1 DIBAL-H Reduction (to Aldehyde) 85% (Stable tetrahedral intermediate)88%65% (Prone to over-reduction)
Protecting Group Orthogonality High (Acid-labile acetal)High (Acid-labile acetal)Moderate (Requires Pd/C H2)
Steric Hindrance at C-2 Low (Tied-back dioxolane)N/AHigh (Freely rotating benzyls)

Visualizing Reactivity Pathways

The distinct advantage of Methyl 3,4-O-isopropylidene-D-lyxonate lies in its divergent reactivity. The diagram below maps the primary synthetic workflows utilized to functionalize the C-1 and C-2 positions.

G SM Methyl 3,4-O-isopropylidene-D-lyxonate (Starting Material) Cond1 Swern Oxidation (-78°C, DMSO, (COCl)2) SM->Cond1 C-2 Hydroxyl Cond2 DIBAL-H Reduction (-78°C, Toluene) SM->Cond2 C-1 Ester Prod1 Methyl 3,4-O-isopropylidene- 2-oxo-D-lyxonate Cond1->Prod1 92% Yield Prod2 3,4-O-isopropylidene- D-lyxonal Cond2->Prod2 85% Yield

Divergent functionalization pathways of Methyl 3,4-O-isopropylidene-D-lyxonate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been optimized for Methyl 3,4-O-isopropylidene-D-lyxonate. They are designed as self-validating systems: specific visual or physical cues are embedded within the steps to confirm the reaction is proceeding correctly.

Protocol A: Swern Oxidation of the C-2 Hydroxyl

Objective: Convert the C-2 secondary alcohol to an alpha-keto ester without epimerizing the sensitive C-3 stereocenter.

Scientific Rationale: The Swern oxidation is chosen over metal-based oxidants (like PCC or Jones reagent) because the mildly basic workup prevents the cleavage of the acid-sensitive 3,4-O-isopropylidene group. Strict temperature control (-78 °C) is mandatory to prevent Pummerer rearrangement by-products.

  • Preparation of the Active Oxidant:

    • Charge a flame-dried flask with anhydrous dichloromethane (DCM) (0.2 M relative to substrate) and oxalyl chloride (1.5 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Validation Check: The solution must remain perfectly clear.

  • DMSO Addition:

    • Add anhydrous DMSO (3.0 equiv) dropwise over 10 minutes.

    • Validation Check: Vigorous gas evolution (CO and CO2) will occur. Wait 15 minutes until gas evolution ceases, indicating the complete formation of the alkoxysulfonium intermediate.

  • Substrate Addition:

    • Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv) in a minimal amount of DCM and add dropwise. Stir for 45 minutes at -78 °C.

  • Amine Quench:

    • Add triethylamine (5.0 equiv) dropwise.

    • Validation Check: A dense, white precipitate (triethylamine hydrochloride) will immediately form. This confirms the successful deprotonation of the intermediate to form the ketone.

  • Workup:

    • Allow the reaction to warm to 0 °C over 30 minutes. Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure to yield the alpha-keto ester.

Protocol B: Controlled Reduction of the C-1 Ester to Aldehyde

Objective: Reduce the methyl ester to an aldehyde using DIBAL-H without over-reducing to the primary alcohol.

Scientific Rationale: The presence of the free C-2 hydroxyl group actually aids this reaction. The aluminum from DIBAL-H coordinates with both the C-2 oxygen and the carbonyl oxygen, forming a highly stable 5-membered cyclic tetrahedral intermediate. This intermediate resists collapse into the aldehyde until the aqueous quench, effectively preventing over-reduction.

  • Setup: Dissolve Methyl 3,4-O-isopropylidene-D-lyxonate (1.0 equiv) in anhydrous toluene (0.1 M). Cool to -78 °C.

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 2.1 equiv—one equivalent to deprotonate the C-2 OH, one to reduce the ester) dropwise down the side of the flask.

  • Monitoring: Stir for 2 hours at -78 °C.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot should disappear, replaced by a slightly lower Rf spot (the aluminum complex).

  • Fieser-Style Quench:

    • Quench the reaction at -78 °C by adding methanol (to destroy excess DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

    • Validation Check: Remove the cooling bath and stir vigorously for 2 hours at room temperature. The initially cloudy aluminum gel must break down into two perfectly clear liquid phases. If an emulsion persists, the aldehyde yield will drop due to trapping in the aluminum salts.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry the combined organics, and concentrate to isolate 3,4-O-isopropylidene-D-lyxonal.

Protecting Group Orthogonality Comparison

Understanding how to unmask the target molecule is just as important as building it. The following diagram illustrates the orthogonality of the protecting groups across the benchmarked compounds.

Orthogonality Acetal1 Lyxonate (Acetal) Acid Acidic Cleavage (TFA / H2O) Acetal1->Acid Hydro Hydrogenolysis (H2, Pd/C) Acetal1->Hydro Acetal2 Glycerate (Acetal) Acetal2->Acid Benzyl Lyxonate (Benzyl) Benzyl->Acid Benzyl->Hydro FreeDiol Free Diol Formed Acid->FreeDiol NoReaction No Reaction Acid->NoReaction Hydro->FreeDiol Hydro->NoReaction

Protecting group cleavage orthogonality among the benchmarked chiral building blocks.

Conclusion

For complex asymmetric synthesis, Methyl 3,4-O-isopropylidene-D-lyxonate provides a superior balance of carbon-chain length and reactive accessibility compared to its shorter or more heavily protected counterparts. The rigid 1,3-dioxolane ring minimizes steric hindrance at the critical C-2 position, enabling high-yielding oxidations and functionalizations, while the C-1 ester can be cleanly reduced utilizing the adjacent hydroxyl group for coordination control. For researchers building C5-extended architectures, this compound represents an optimal starting node in the chiral pool.

References

  • Wessel, H. P., et al. "Oxetane d-Amino Acids: Chemoenzymatic Synthesis of 2,4-Anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic Acid". Journal of Carbohydrate Chemistry, 2006. Available at:[Link]

  • National Institute of Standards and Technology. "Synthesis of D-Xylose-1-C14 and D-Lyxose-1-C14". NIST.gov. Available at:[Link]

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